DB2313
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-[4-[[2-fluoro-3-[[4-[6-(N'-propan-2-ylcarbamimidoyl)-1H-benzimidazol-2-yl]phenoxy]methyl]phenyl]methoxy]phenyl]-N'-propan-2-yl-3H-benzimidazole-5-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H41FN8O2/c1-24(2)46-39(44)28-12-18-34-36(20-28)50-41(48-34)26-8-14-32(15-9-26)52-22-30-6-5-7-31(38(30)43)23-53-33-16-10-27(11-17-33)42-49-35-19-13-29(21-37(35)51-42)40(45)47-25(3)4/h5-21,24-25H,22-23H2,1-4H3,(H2,44,46)(H2,45,47)(H,48,50)(H,49,51) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVPJXUYFGWDGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)OCC4=C(C(=CC=C4)COC5=CC=C(C=C5)C6=NC7=C(N6)C=C(C=C7)C(=NC(C)C)N)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H41FN8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
DB2313: An In-Depth Technical Guide to its Mechanism of Action as a PU.1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DB2313 is a potent and selective small-molecule inhibitor of the E26 transformation-specific (ETS) transcription factor PU.1. By binding to the minor groove of DNA adjacent to the PU.1 binding motif, this compound allosterically disrupts the interaction between PU.1 and the promoters of its target genes. This interference with PU.1's transcriptional activity leads to a cascade of downstream effects, including the induction of apoptosis in acute myeloid leukemia (AML) cells and the reprogramming of the tumor microenvironment in solid tumors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Allosteric Inhibition of PU.1
This compound functions as a highly specific inhibitor of the transcription factor PU.1. Unlike competitive inhibitors that would target the protein's DNA-binding domain directly, this compound employs an allosteric mechanism. It selectively binds to the minor groove of AT-rich DNA sequences that flank the core 5'-GGAA-3' PU.1 binding motif. This binding induces a conformational change in the DNA, which in turn prevents PU.1 from effectively engaging with its target promoter and enhancer regions. The result is a significant reduction in the transcription of PU.1-dependent genes.
dot
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line/System | IC50 | Reference |
| PU.1-dependent reporter gene transactivation | - | 5 µM | [1] |
| Cell Growth Inhibition | PU.1 URE-/- AML cells | 7.1 µM | [1] |
| Apoptosis Induction (vs. vehicle) | Murine PU.1 URE-/- AML cells | 3.5-fold increase | [1] |
Table 2: In Vivo Efficacy of this compound in an AML Mouse Model
| Animal Model | Dosage and Administration | Outcome | Reference |
| NSG mice with PU.1 URE-/- AML cells | 17 mg/kg, intraperitoneal injection, three times per week for 3 weeks | Decreased leukemia progression and increased survival | [2] |
Table 3: In Vivo Efficacy of this compound in Solid Tumor Mouse Models
| Tumor Model | Cell Line | Dosage and Administration | Outcome | Reference |
| Melanoma | B16-OVA | 17 mg/kg, intraperitoneal injection, every 2 days for 12 days | Suppression of tumor growth | [3] |
| Breast Cancer | 4T1 | 17 mg/kg, intraperitoneal injection, every 2 days for 12 days | Suppression of tumor growth | [3] |
Signaling Pathways
Apoptosis Induction in Acute Myeloid Leukemia (AML)
In AML cells with low PU.1 levels, further inhibition by this compound disrupts the expression of critical target genes involved in cell survival and proliferation, such as E2f1, Junb, and Csf1r.[1] This disruption of the PU.1 transcriptional program ultimately leads to the induction of apoptosis.
dot
Immunomodulation in Solid Tumors
In the context of solid tumors such as melanoma and breast cancer, this compound's inhibition of PU.1 in tumor-associated macrophages (TAMs) leads to a profound change in the tumor microenvironment. Specifically, the inhibition of PU.1 in TAMs results in the increased expression and secretion of the chemokine CXCL9.[4] CXCL9 then acts as a chemoattractant for cytotoxic T lymphocytes and natural killer (NK) cells that express the corresponding receptor, CXCR3. The resulting influx of these immune effector cells into the tumor leads to enhanced anti-tumor immunity and tumor regression.[4]
dot
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) for this compound-DNA Binding Analysis
This protocol outlines the methodology to determine the binding kinetics of this compound to its target DNA sequence using SPR.
Objective: To quantify the association and dissociation rate constants of this compound binding to a biotinylated DNA duplex containing the PU.1 binding site.
Materials:
-
SPR instrument (e.g., Biacore)
-
Streptavidin-coated sensor chip (e.g., SA chip)
-
Biotinylated single-stranded DNA oligonucleotide containing the PU.1 binding site and flanking AT-rich sequences.
-
Complementary non-biotinylated DNA oligonucleotide.
-
This compound stock solution in DMSO.
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).
Procedure:
-
DNA Duplex Formation: Anneal the biotinylated and non-biotinylated DNA oligonucleotides in a 1:1.2 molar ratio by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Chip Preparation: Equilibrate the streptavidin-coated sensor chip with running buffer.
-
DNA Immobilization: Inject the annealed biotinylated DNA duplex over the sensor surface to allow for capture by the streptavidin. Aim for an immobilization level of approximately 100-200 Resonance Units (RU).
-
Binding Analysis:
-
Prepare a serial dilution of this compound in running buffer. Include a buffer-only (zero concentration) sample as a reference.
-
Inject the this compound dilutions over the immobilized DNA surface, typically for 120-180 seconds to monitor association.
-
Switch to running buffer flow to monitor the dissociation phase for 300-600 seconds.
-
-
Regeneration: If necessary, inject the regeneration solution to remove any remaining bound this compound and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
dot
In Vivo Melanoma Mouse Model
This protocol describes the establishment of a syngeneic melanoma mouse model and treatment with this compound to evaluate its anti-tumor efficacy.
Objective: To assess the effect of this compound on tumor growth in a B16-OVA melanoma mouse model.
Materials:
-
C57BL/6 mice (female, 6-8 weeks old).
-
B16-OVA melanoma cells.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
This compound.
-
Vehicle control (e.g., DMSO/PEG300/Tween 80/Saline).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Cell Implantation:
-
Harvest B16-OVA cells and resuspend in PBS at a concentration of 2.5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor development.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.[1]
-
-
Treatment:
-
When tumors reach an average volume of 50-100 mm^3, randomize the mice into treatment and control groups.
-
Administer this compound (17 mg/kg) or vehicle control via intraperitoneal injection every 2 days for a total of 12 days.[3]
-
-
Endpoint Analysis:
-
Continue to monitor tumor growth throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., flow cytometry for immune cell infiltration or immunohistochemistry).
-
For survival studies, monitor mice until they meet pre-defined endpoint criteria (e.g., tumor volume exceeding a certain limit or signs of morbidity).
-
dot
Flow Cytometry for Immune Cell Profiling in Tumors
This protocol provides a general framework for analyzing the immune cell infiltrate in tumors from this compound-treated mice.
Objective: To quantify the populations of different immune cells (e.g., T cells, NK cells, macrophages) within the tumor microenvironment.
Materials:
-
Excised tumors.
-
RPMI-1640 medium.
-
Collagenase D, DNase I.
-
Fetal Bovine Serum (FBS).
-
Red Blood Cell Lysis Buffer.
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS).
-
Fluorescently conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, CD11b, Gr-1, CXCR3).
-
Flow cytometer.
Procedure:
-
Single-Cell Suspension Preparation:
-
Mince the excised tumors and digest them in RPMI containing Collagenase D and DNase I at 37°C for 30-60 minutes with agitation.
-
Neutralize the enzymatic digestion with media containing FBS.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using a lysis buffer.
-
Wash and resuspend the cells in flow cytometry staining buffer.
-
-
Antibody Staining:
-
Count the cells and aliquot approximately 1-2 x 10^6 cells per tube.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against the desired immune cell markers on ice for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in staining buffer and acquire the data on a flow cytometer.
-
-
Data Analysis:
-
Gate on live, single cells, and then on CD45+ hematopoietic cells.
-
Further gate on specific immune cell populations based on their marker expression (e.g., CD3+ for T cells, NK1.1+ for NK cells, F4/80+CD11b+ for macrophages).
-
Quantify the percentage and absolute number of each immune cell population.
-
Conclusion
This compound represents a promising therapeutic agent with a well-defined mechanism of action centered on the allosteric inhibition of the transcription factor PU.1. Its ability to induce apoptosis in AML and to favorably modulate the tumor immune microenvironment in solid tumors highlights its potential in cancer therapy. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other PU.1 inhibitors.
References
- 1. escholarship.org [escholarship.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the Transcription Factor PU.1 Suppresses Tumor Growth in Mice by Promoting the Recruitment of Cytotoxic Lymphocytes Through the CXCL9-CXCR3 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Blueprint of a PU.1 Inhibitor: A Technical Guide to DB2313
For Immediate Release
This technical document provides an in-depth analysis of the molecular mechanisms underpinning the inhibition of the transcription factor PU.1 by the small molecule DB2313. It is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, hematology, and immunology. This guide details the allosteric inhibition mechanism, summarizes key quantitative data, outlines experimental methodologies, and visualizes the intricate signaling pathways affected by this compound.
Executive Summary
This compound is a potent and selective inhibitor of the E26 transformation-specific (ETS) family transcription factor PU.1, a master regulator of hematopoietic development and a critical player in various malignancies, including acute myeloid leukemia (AML).[1][2][3] this compound exerts its inhibitory effect through a novel allosteric mechanism, binding to the minor groove of DNA at PU.1 target sites.[4][5] This action induces a conformational change in the DNA, rendering it incompatible with PU.1 binding in the major groove, thus displacing the transcription factor from chromatin.[4][6] This leads to the downregulation of canonical PU.1 target genes, resulting in anti-leukemic effects and modulation of the tumor microenvironment.[4][7]
Core Molecular Mechanism of this compound Action
The primary mechanism of this compound-mediated PU.1 inhibition is not through direct interaction with the protein itself, but rather through an allosteric modulation of its DNA binding site. This compound, a heterocyclic diamidine, exhibits high affinity for the AT-rich sequences that flank the core 5'-GGAA-3' PU.1 binding motif.[4][5] By inserting deeply into the DNA minor groove, this compound induces structural perturbations in the DNA double helix.[4][5] These changes are transmitted to the major groove, where PU.1 binds, leading to a conformation that is no longer recognized by the transcription factor.[4] This effectively prevents PU.1 from occupying its target gene promoters and enhancers, thereby inhibiting its transcriptional activity.[4][8]
A critical aspect of PU.1 function is its ability to recruit co-regulatory complexes, such as the SWI/SNF chromatin remodeling complex, to its target sites to enhance chromatin accessibility.[9][10] Treatment with this compound disrupts the recruitment of SWI/SNF components, like SMARCA4, to PU.1 binding sites.[9][10] This leads to a genome-wide reduction in DNA accessibility at these locations, further contributing to the silencing of PU.1 target genes.[9][10]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| PU.1-DNA Complex Inhibition (IC₅₀) | 10⁻⁸ to 10⁻⁹ M range | Biosensor SPR Assays | [4] |
| PU.1-Dependent Reporter Gene Transactivation (IC₅₀) | ~5 µM | HEK293 cells | [8][11] |
| Growth Inhibition of PU.1 URE-/- AML Cells (IC₅₀) | ~7.1 µM | Murine PU.1 URE-/- AML cells | [8] |
| Apoptosis Induction in PU.1 URE-/- AML Cells | 3.5-fold increase | Murine PU.1 URE-/- AML cells | [4][8] |
Table 2: Cellular and In Vivo Treatment Concentrations of this compound
| Application | Concentration/Dosage | Cell Line/Model | Reference |
| ChIP-seq in THP-1 cells | 3 µM | THP-1 (Human AML cell line) | [9][12] |
| In vivo treatment in mice (AML model) | 17 mg/kg (i.p.) | Mouse xenograft models | [8] |
| In vivo treatment in mice (solid tumor model) | 17 mg/kg (i.p.) | B16-OVA melanoma and 4T1 breast tumor models | [13] |
| Inhibition of granulomonocytic differentiation | 330 nM | WT LSK cells | [14][15][16] |
Key Experimental Protocols
This section provides an overview of the methodologies used to elucidate the mechanism of action of this compound.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
-
Objective: To determine the genome-wide occupancy of PU.1 and other proteins (e.g., SMARCA4) on chromatin in the presence or absence of this compound.
-
Methodology:
-
Cells (e.g., THP-1) are treated with this compound (e.g., 3 µM) or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).[9]
-
Cells are cross-linked with formaldehyde to preserve protein-DNA interactions.[9]
-
Chromatin is sheared into smaller fragments by sonication.
-
An antibody specific to the protein of interest (e.g., anti-PU.1 or anti-SMARCA4) is used to immunoprecipitate the protein-DNA complexes.[9]
-
The cross-links are reversed, and the associated DNA is purified.
-
The purified DNA is then sequenced, and the reads are mapped to the reference genome to identify protein binding sites.
-
RNA Sequencing (RNA-seq)
-
Objective: To analyze the global changes in gene expression following treatment with this compound.
-
Methodology:
-
Cells are treated with this compound or a vehicle control.
-
Total RNA is extracted from the cells.
-
mRNA is enriched, fragmented, and reverse-transcribed into cDNA.[12]
-
The cDNA is then sequenced, and the reads are aligned to a reference transcriptome to quantify gene expression levels.
-
Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated by this compound.
-
Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding affinity of this compound to its target DNA sequence and its ability to inhibit the PU.1-DNA interaction.
-
Methodology:
-
A DNA oligonucleotide containing the PU.1 binding site (e.g., the λB motif) is immobilized on a sensor chip.
-
Different concentrations of this compound are flowed over the chip, and the change in the refractive index at the surface, which is proportional to the amount of bound molecule, is measured in real-time.[4]
-
To measure inhibition, a constant concentration of PU.1 protein is pre-incubated with varying concentrations of this compound before being flowed over the DNA-coated sensor chip. The reduction in PU.1 binding is then quantified.[4]
-
Cell Viability and Apoptosis Assays
-
Objective: To assess the effect of this compound on the growth and survival of cancer cells.
-
Methodology:
-
Cell Viability: Cells are seeded in multi-well plates and treated with a range of this compound concentrations. After a defined period, cell viability is measured using assays such as MTT or by counting viable cells using trypan blue exclusion.
-
Apoptosis: Apoptosis is quantified by flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells.[4][17]
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships affected by this compound.
Caption: Mechanism of this compound-mediated inhibition of PU.1 and SWI/SNF recruitment.
Caption: Logical workflow of this compound inducing apoptosis in AML cells.
Caption: Signaling pathway of this compound-mediated anti-tumor immunity via TAM modulation.
Conclusion
This compound represents a promising class of transcription factor inhibitors that operate through a sophisticated allosteric mechanism. By targeting the DNA structure rather than the protein itself, it achieves a high degree of selectivity and potency. The comprehensive data presented in this guide underscore the potential of this compound as a therapeutic agent in AML and potentially other cancers through its dual action of direct tumor cell killing and immune microenvironment modulation. Further research into the long-term effects and potential resistance mechanisms will be crucial for its clinical development.
References
- 1. PU.1 and partners: regulation of haematopoietic stem cell fate in normal and malignant haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Role of PU.1 in hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Pharmacological inhibition of the transcription factor PU.1 in leukemia [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. JCI - Pharmacological inhibition of the transcription factor PU.1 in leukemia [jci.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Inhibition of the Transcription Factor PU.1 Suppresses Tumor Growth in Mice by Promoting the Recruitment of Cytotoxic Lymphocytes Through the CXCL9-CXCR3 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. JCI - Pharmacological inhibition of the transcription factor PU.1 in leukemia [jci.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Allosteric Dance: A Technical Guide to the Interaction of DB2313 with the DNA Minor Groove
For Researchers, Scientists, and Drug Development Professionals
Abstract
DB2313, a heterocyclic diamidine, has emerged as a potent inhibitor of the transcription factor PU.1, a critical regulator of hematopoietic differentiation and a key player in acute myeloid leukemia (AML).[1][2] Its mechanism of action hinges on a sophisticated interaction with the DNA minor groove, leading to an allosteric inhibition of PU.1 binding. This technical guide provides an in-depth exploration of the binding of this compound to its DNA target, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms. By consolidating the current understanding of the this compound-DNA interaction, this document aims to serve as a valuable resource for researchers in oncology, hematology, and drug development.
Mechanism of Action: Allosteric Inhibition of PU.1
This compound exerts its biological effects not by directly targeting the PU.1 protein, but by binding to the minor groove of DNA at sequences flanking the PU.1 consensus binding site.[2][3] PU.1, a member of the E26 transformation-specific (ETS) family of transcription factors, recognizes a core 5'-GGAA-3' motif within the major groove.[2][4] However, its binding specificity and affinity are significantly influenced by the adjacent AT-rich sequences.[2]
This compound specifically targets these AT-rich tracts, inserting itself deeply into the minor groove.[2][3] This binding induces a conformational change in the DNA, altering the width and depth of the minor groove.[2] The resulting DNA structure is incompatible with the binding requirements of PU.1, effectively preventing the transcription factor from recognizing and binding to its target promoter and enhancer regions.[2][3] This allosteric mechanism of inhibition offers a nuanced approach to modulating transcription factor activity.
dot
Caption: Logical flow of this compound's allosteric inhibition of PU.1.
Quantitative Analysis of this compound Binding and Activity
The interaction of this compound with DNA and its subsequent biological effects have been quantified through various biophysical and cell-based assays.
Table 1: Biophysical and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Method | Reference |
| DNA Binding Affinity (KD) | ||||
| λB motif (5'-ATAAAAGGAAGTG-3') | 10-8 to 10-9 M range | In vitro | Surface Plasmon Resonance (SPR) | [2] |
| PU.1 Inhibition | ||||
| IC50 for PU.1-DNA complex | 10-8 to 10-9 M range | In vitro | Surface Plasmon Resonance (SPR) | [2] |
| IC50 for PU.1-dependent reporter gene transactivation | 5 µM | HEK293 cells | Reporter Gene Assay | [1][5] |
| Cellular Activity | ||||
| IC50 for cell growth inhibition | 7.1 µM | PU.1 URE-/- AML cells | Cell Proliferation Assay | [1][6] |
| Apoptosis Induction | 3.5-fold increase | Murine PU.1 URE-/- AML cells | Apoptosis Assay | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core experimental protocols used to characterize the this compound-DNA interaction.
Surface Plasmon Resonance (SPR) for Binding Affinity and Inhibition
SPR is a label-free technique used to measure real-time biomolecular interactions.
dot
Caption: Workflow for SPR analysis of this compound-DNA and PU.1 interaction.
Protocol:
-
DNA Preparation: A 5'-biotinylated single-stranded DNA oligonucleotide containing the target sequence (e.g., the λB motif: 5'-ATAAAAGGAAGTG-3') and its complementary strand are synthesized and annealed to form a duplex DNA.[2]
-
Immobilization: The biotinylated duplex DNA is immobilized on a streptavidin-functionalized sensor chip.[2]
-
This compound Binding Analysis:
-
A series of this compound concentrations are injected over the sensor chip surface.
-
The association and dissociation of this compound are monitored in real-time by measuring the change in the SPR signal (response units, RU).
-
The equilibrium dissociation constant (KD) is determined by fitting the steady-state binding responses to a 1:1 binding model.[2]
-
-
PU.1 Inhibition Assay:
-
The immobilized DNA is saturated with the purified recombinant PU.1 ETS domain.
-
Increasing concentrations of this compound are then injected to measure the displacement of PU.1, observed as a decrease in the SPR signal.
-
The IC50 value is calculated from the concentration-dependent inhibition curve.[2]
-
DNase I Footprinting
DNase I footprinting is a method to identify the specific DNA binding sites of a ligand.
Protocol:
-
DNA Probe Preparation: A DNA fragment containing the binding site of interest (e.g., the λB motif) is radiolabeled at one 5' end.
-
Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of this compound.
-
DNase I Digestion: The DNA-ligand complexes are subjected to partial digestion with DNase I. The enzyme will cleave the DNA backbone at sites not protected by the bound ligand.
-
Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.
-
Autoradiography: The gel is exposed to X-ray film. The "footprint," a region of protection from DNase I cleavage, indicates the binding site of this compound.[2]
Cell-Based Assays
Cell-based assays are essential for evaluating the biological activity of this compound in a cellular context.
Protocol for Cell Proliferation Assay:
-
Cell Culture: AML cells (e.g., PU.1 URE-/-) are cultured in appropriate media.[1]
-
Treatment: Cells are seeded in 96-well plates and treated with a range of this compound concentrations.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or by cell counting.
-
IC50 Calculation: The concentration of this compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[1]
Protocol for Apoptosis Assay:
-
Cell Treatment: Cells are treated with this compound at a specific concentration (e.g., its IC50 value).
-
Staining: After incubation, cells are stained with Annexin V and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).[1]
Conclusion
This compound represents a compelling example of a DNA minor groove binder that achieves potent and specific biological outcomes through an allosteric mechanism. By targeting the DNA structure itself, it effectively modulates the activity of the key transcription factor PU.1. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for further research into this compound and the development of other molecules that target DNA to control gene expression. The continued exploration of such compounds holds significant promise for the development of novel therapeutics for diseases like AML.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Pharmacological inhibition of the transcription factor PU.1 in leukemia [jci.org]
- 4. DNA selection by the master transcription factor PU.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Apoptosis | TargetMol [targetmol.com]
The Allosteric Inhibition of Transcription Factor PU.1 by DB2313: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism and effects of DB2313, a potent small-molecule inhibitor of the E26 transformation-specific (ETS) transcription factor PU.1. PU.1 is a critical regulator of myeloid and B-lymphoid cell development and is frequently dysregulated in acute myeloid leukemia (AML). This compound represents a promising therapeutic agent by selectively targeting PU.1 activity. This document details the molecular interactions, cellular consequences, and preclinical efficacy of this compound, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Allosteric DNA Minor Groove Binding
This compound is a member of the heterocyclic diamidine family of molecules.[1] Unlike inhibitors that directly target the protein's active site, this compound employs an allosteric mechanism to disrupt PU.1's function.[1][2] It selectively binds to the minor groove of AT-rich DNA sequences that flank the core 5'-GGAA-3' ETS-binding motif recognized by PU.1.[1] This binding induces a conformational change in the DNA, which in turn prevents PU.1 from successfully engaging with its major groove binding site.[3] This indirect mode of inhibition contributes to the specificity of this compound for PU.1 over other ETS family members that may not rely as heavily on the recognition of flanking DNA sequences.[1]
Caption: Allosteric inhibition of PU.1 by this compound.
Quantitative Analysis of this compound Activity
The inhibitory effects of this compound on PU.1 activity have been quantified through various in vitro and cellular assays. The following tables summarize the key findings.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PU.1-dependent reporter gene transactivation) | 5 µM | Not specified | [4] |
| IC50 (Growth of PU.1 URE-/- AML cells) | 7.1 µM | Murine PU.1 URE-/- AML cells | [4] |
| Concentration for in vitro studies | 330 nM | WT LSK cells | [5] |
| Concentration for ChIP-seq | 3 µM | THP-1 cells | [6] |
Table 1: In Vitro and Cellular Inhibitory Concentrations of this compound.
| Cell Type | Effect | Magnitude of Change | Reference |
| Murine PU.1 URE-/- AML cells | Increased apoptosis | 3.5-fold increase in apoptotic cells | [4] |
| Primary human AML cells | Decreased cell viability | 72% mean decrease | [1] |
| Primary human AML cells | Decreased clonogenic capacity | 60% mean decrease | [1] |
| Primary human AML cells | Increased apoptosis | 2.5-fold mean increase | [1] |
Table 2: Effects of this compound on AML Cell Viability and Apoptosis.
| Target Gene | Effect on Expression | Cell Line | Reference |
| Csf1r | Decrease | PU.1 URE-/- AML cells | [1] |
| Junb | Decrease | PU.1 URE-/- AML cells | [1] |
| PU.1 (autoregulation) | Decrease | PU.1 URE-/- AML cells | [1] |
| E2f1 | Increase | PU.1 URE-/- AML cells | [1] |
| MYC | Decrease | AML cell lines (MV-4-11, MOLM-13, THP-1) | [6] |
Table 3: Modulation of PU.1 Target Gene Expression by this compound.
Preclinical Efficacy in Animal Models
In vivo studies using mouse models of leukemia have demonstrated the therapeutic potential of this compound.
| Animal Model | Treatment Regimen | Outcome | Reference |
| Murine AML xenotransplantation model | 17 mg/kg; i.p.; three times per week for 3 weeks | Decreased leukemia progression and increased survival | [4] |
Table 4: In Vivo Efficacy of this compound.
Detailed Experimental Protocols
A comprehensive understanding of the effects of this compound requires robust experimental methodologies. The following sections detail the key assays used to characterize this inhibitor.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is employed to measure the binding affinity and kinetics of this compound to its target DNA sequences.
-
Immobilization: A biotinylated DNA oligonucleotide containing the PU.1 binding site (e.g., the λB promoter sequence with its AT-rich flank) is immobilized on a streptavidin-coated sensor chip.
-
Binding Analysis: A series of this compound concentrations are flowed over the chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time and recorded as response units (RU).
-
Data Analysis: The equilibrium RU values are plotted against the this compound concentration to determine the binding affinity (Kd). Kinetic parameters (association and dissociation rates) can also be derived from the sensorgrams.[1]
Caption: Workflow for SPR analysis of this compound-DNA binding.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is utilized to assess the genome-wide occupancy of PU.1 on chromatin in the presence or absence of this compound.
-
Cell Treatment: AML cells (e.g., THP-1) are treated with either this compound (e.g., 3 µM) or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).[6]
-
Cross-linking: Proteins are cross-linked to DNA using formaldehyde.[6]
-
Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to PU.1 is used to immunoprecipitate the PU.1-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Sequencing and Analysis: The purified DNA fragments are sequenced, and the reads are mapped to the genome to identify PU.1 binding sites. A reduction in the number and intensity of PU.1 peaks at target gene promoters in this compound-treated cells indicates inhibition of PU.1-DNA binding.[4][6]
Caption: Workflow for assessing PU.1 chromatin occupancy via ChIP-seq.
Cell Viability and Apoptosis Assays
These assays are crucial for determining the cytotoxic effects of this compound on cancer cells.
-
Cell Culture: AML cell lines or primary patient samples are cultured in the presence of increasing concentrations of this compound for a defined period (e.g., 48-72 hours).[5]
-
Viability Assessment: Cell viability can be measured using various methods, such as trypan blue exclusion, or metabolic assays like MTT or CellTiter-Glo.
-
Apoptosis Measurement: Apoptosis is typically quantified by flow cytometry after staining cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like propidium iodide (PI). An increase in the Annexin V-positive cell population indicates induction of apoptosis.[1][5]
Broader Implications and Future Directions
The inhibition of PU.1 by this compound has demonstrated significant anti-leukemic effects, including decreased cell proliferation, reduced clonogenicity, and induction of apoptosis in AML cells.[1] Furthermore, this compound has been shown to suppress tumor growth in solid tumor models by modulating the tumor microenvironment, specifically by enhancing the recruitment of cytotoxic lymphocytes through the CXCL9-CXCR3 axis.[7][8][9]
The unique allosteric mechanism of this compound provides a framework for developing highly specific transcription factor inhibitors. Future research will likely focus on optimizing the pharmacological properties of this compound and its analogs for clinical development, as well as exploring its efficacy in a broader range of malignancies where PU.1 activity is implicated. The on- and off-tumor effects of PU.1 inhibition will also be a critical area of investigation to define the therapeutic window for this class of compounds.[10]
References
- 1. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigallocatechin gallate regulates the myeloid-specific transcription factor PU.1 in macrophages | PLOS One [journals.plos.org]
- 3. JCI - Pharmacological inhibition of the transcription factor PU.1 in leukemia [jci.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of the Transcription Factor PU.1 Suppresses Tumor Growth in Mice by Promoting the Recruitment of Cytotoxic Lymphocytes Through the CXCL9-CXCR3 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
The Role of DB2313 in Inducing Apoptosis in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DB2313 is a potent small-molecule inhibitor of the transcription factor PU.1, a critical regulator of myeloid and B-lymphoid cell development. In the context of oncology, particularly in hematological malignancies such as Acute Myeloid Leukemia (AML), aberrant PU.1 activity is a key driver of leukemogenesis. This compound disrupts the interaction of PU.1 with the DNA minor groove flanking its binding motifs, leading to the downregulation of its target genes. This interference with PU.1 function has been shown to inhibit cancer cell growth, reduce clonogenicity, and, most notably, induce apoptosis. This technical guide provides an in-depth overview of the mechanisms, quantitative effects, and experimental methodologies related to the pro-apoptotic activity of this compound in cancer cells.
Core Mechanism of Action: PU.1 Inhibition
This compound, a heterocyclic diamidine, functions as an allosteric inhibitor of PU.1.[1] It selectively binds to the minor groove of DNA adjacent to the core ETS-binding motif (5'-GGAA/T-3'), thereby preventing PU.1 from effectively binding to the promoters of its target genes.[1][2] This disruption of PU.1's transcriptional activity is the primary mechanism through which this compound exerts its anti-cancer effects. In AML cells, this leads to a significant decrease in the expression of canonical PU.1 target genes.[1]
Induction of Apoptosis in Cancer Cells
The inhibition of PU.1 by this compound triggers programmed cell death, or apoptosis, in cancer cells, particularly those dependent on PU.1 for their survival.
Effects in Acute Myeloid Leukemia (AML)
In AML cells with low PU.1 levels, further inhibition by this compound has been shown to significantly increase apoptosis.[1] This suggests that AML cells are particularly vulnerable to the perturbation of PU.1 function. Treatment of murine PU.1 URE-/- AML cells with this compound resulted in a 3.5-fold increase in apoptotic cells.[3] This pro-apoptotic effect contributes to a profound decrease in the growth of these AML cells.[3]
Indirect Apoptotic Effects in Solid Tumors
While the direct induction of apoptosis is prominent in hematological cancers, in solid tumors such as melanoma and breast cancer, this compound's anti-tumor activity is also mediated by its effects on the tumor microenvironment.[2][4][5] By targeting tumor-associated macrophages (TAMs), this compound enhances the expression of the chemokine CXCL9.[2][4] This, in turn, promotes the recruitment of cytotoxic T lymphocytes and natural killer (NK) cells into the tumor via the CXCL9-CXCR3 axis, leading to immune-mediated cancer cell death.[2][4][5]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the efficacy of this compound in inducing apoptosis and inhibiting cancer cell growth.
| Parameter | Cell Line / Model | Value | Reference |
| IC50 (PU.1 Inhibition) | Reporter Gene Transactivation | 5 µM | [3] |
| IC50 (Cell Growth) | PU.1 URE-/- AML cells | 7.1 µM | [3] |
| Apoptosis Induction | Murine PU.1 URE-/- AML cells | 3.5-fold increase | [3] |
| In Vivo Efficacy | Model | Dosage | Outcome | Reference |
| Leukemia Progression | Mouse model | 17 mg/kg; i.p.; 3x/week for 3 weeks | Decreased leukemia progression and increased survival | [3] |
| Tumor Growth Suppression | B16-OVA melanoma & 4T1 breast tumor models | 17 mg/kg; i.p.; every two days | Significantly suppressed tumor growth | [2] |
Signaling Pathways
The signaling pathways affected by this compound that lead to apoptosis are multifaceted, involving both direct and indirect mechanisms.
Direct Apoptotic Pathway in AML
In AML, this compound's inhibition of PU.1 leads to the downregulation of genes essential for cell survival and proliferation, such as E2f1, Junb, and Csf1r.[3] This disruption of the normal transcriptional program is thought to trigger the intrinsic apoptotic pathway.
Indirect Immune-Mediated Apoptosis in Solid Tumors
In the context of solid tumors, this compound modulates the tumor microenvironment to favor an anti-tumor immune response.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to evaluate the pro-apoptotic effects of this compound.
Cell Viability Assay
Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., PU.1 URE-/- AML, MOLM13)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight if applicable.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the reaction to occur.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cells treated with this compound or vehicle control
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Culture cancer cells and treat them with the desired concentration of this compound or vehicle for the specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Clonogenicity Assay (Colony Formation Assay)
Objective: To assess the long-term effect of this compound on the ability of single cancer cells to form colonies.
Materials:
-
Cancer cells
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Seed a low number of viable cells (e.g., 500-1000 cells) per well in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plates for an extended period (e.g., 10-14 days) until visible colonies are formed in the control wells. Change the medium every 2-3 days, reapplying the this compound treatment if necessary.
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with a suitable fixative (e.g., methanol) for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as clusters of >50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment condition.
Conclusion
This compound represents a promising therapeutic agent that induces apoptosis in cancer cells through the targeted inhibition of the transcription factor PU.1. Its dual mechanism of directly triggering apoptosis in hematological malignancies and modulating the tumor microenvironment to promote immune-mediated cell death in solid tumors underscores its potential as a versatile anti-cancer drug. The experimental protocols detailed in this guide provide a framework for further investigation into the pro-apoptotic and anti-cancer activities of this compound, facilitating ongoing research and drug development efforts in this area.
References
- 1. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Transcription Factor PU.1 Suppresses Tumor Growth in Mice by Promoting the Recruitment of Cytotoxic Lymphocytes Through the CXCL9-CXCR3 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of the Transcription Factor PU.1 Suppresses Tumor Growth in Mice by Promoting the Recruitment of Cytotoxic Lymphocytes Through the CXCL9-CXCR3 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Investigating Solid Tumor Response to DB2313 Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pre-clinical evidence and mechanistic understanding of the response of solid tumors to treatment with DB2313, a potent inhibitor of the transcription factor PU.1. The information presented herein is collated from peer-reviewed research and is intended to inform further investigation and development of this compound as a potential anti-cancer therapeutic.
Mechanism of Action
This compound is a heterocyclic diamidine that functions as a small molecule inhibitor of the E26 transformation-specific (ETS) transcription factor PU.1.[1] It exerts its inhibitory effect by binding to the minor groove of DNA adjacent to the PU.1 binding motif, thereby disrupting the interaction of PU.1 with the promoters of its target genes.[1][2] While initially investigated for its therapeutic potential in hematological malignancies such as Acute Myeloid Leukemia (AML)[1][3][4], recent studies have elucidated a novel mechanism of action in the context of solid tumors.[5][6][7]
In the tumor microenvironment of solid cancers, this compound primarily targets tumor-associated macrophages (TAMs).[5][6] By inhibiting PU.1 in these cells, this compound reprograms TAMs to adopt a pro-inflammatory phenotype. This reprogramming leads to the enhanced expression and secretion of the chemokine CXCL9.[5][6][7] The subsequent establishment of a CXCL9 gradient within the tumor facilitates the recruitment of cytotoxic lymphocytes, including CD4+ T helper 1 (Th1) cells, cytotoxic T lymphocytes (CTLs), and natural killer (NK) cells, via the CXCL9-CXCR3 signaling axis.[5][6][7] This influx of effector immune cells into the tumor is associated with a potent anti-tumor immune response and subsequent tumor growth suppression.
Quantitative Data Summary
The following tables summarize the key quantitative findings from pre-clinical studies investigating the efficacy of this compound in solid tumor models.
| Table 1: In Vivo Tumor Growth Inhibition | |
| Tumor Model | B16-OVA Melanoma[5] |
| Treatment | This compound (17 mg/kg, i.p., every two days)[5] |
| Result | ~75% suppression of tumor growth compared to vehicle control.[5] |
| Tumor Model | 4T1 Breast Cancer[5][6] |
| Treatment | This compound (17 mg/kg, i.p., every two days)[5] |
| Result | ~50% suppression of tumor growth compared to vehicle control.[5] |
| Table 2: In Vitro Efficacy | |
| Cell Line | Murine PU.1 URE-/- AML cells[3] |
| Metric | IC50 (Growth Inhibition) |
| Value | 7.1 μM[3][8] |
| Cell Line | Murine PU.1 URE-/- AML cells[3] |
| Metric | Apoptosis Induction |
| Value | 3.5-fold increase in apoptotic cells.[3] |
| Cell Line | Human AML cell lines (THP1, MOLM13)[4] |
| Metric | IC50 (Cell Viability) |
| Value | 2-5 μM[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vivo Tumor Models
-
Cell Lines and Culture: B16-OVA melanoma and 4T1 breast cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: C57BL/6 or BALB/c mice were used for the B16-OVA and 4T1 tumor models, respectively.
-
Tumor Inoculation: A suspension of tumor cells (e.g., 1 x 10^6 cells in phosphate-buffered saline) was injected subcutaneously into the flank of the mice.
-
Treatment Regimen: When tumors became palpable (typically 4-5 days post-inoculation), mice were randomized into treatment and control groups. This compound was administered via intraperitoneal (i.p.) injection at a dose of 17 mg/kg every two days.[5] The vehicle control group received injections of the solvent.
-
Tumor Measurement: Tumor volume was measured at regular intervals using calipers and calculated using the formula: (length x width^2) / 2.
-
Immunophenotyping: At the end of the study, tumors were excised, dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, NK1.1, F4/80, CD11b) for analysis by flow cytometry.
-
Gene Expression Analysis: RNA was extracted from bulk tumors or isolated TAMs and subjected to quantitative real-time PCR (qRT-PCR) or RNA sequencing to assess the expression of genes such as Cxcl9.
In Vitro Assays
-
Cell Viability and Growth Inhibition Assays:
-
AML cell lines were seeded in 96-well plates and treated with increasing concentrations of this compound.
-
After a specified incubation period (e.g., 48-72 hours), cell viability was assessed using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting.
-
IC50 values were calculated by plotting the percentage of viable cells against the log concentration of the compound.
-
-
Apoptosis Assays:
-
Cells treated with this compound or vehicle were stained with Annexin V and a viability dye (e.g., propidium iodide or 7-AAD).
-
The percentage of apoptotic cells (Annexin V positive) was quantified by flow cytometry.
-
-
Colony Formation (Clonogenicity) Assays:
-
AML cells were plated in semi-solid media (e.g., MethoCult™) containing this compound or vehicle.
-
Colonies were counted after a defined incubation period (e.g., 7-14 days) to assess the self-renewal capacity of the cells.
-
-
Chromatin Immunoprecipitation (ChIP) Sequencing:
-
Cells were treated with this compound or DMSO.
-
Cells were fixed with formaldehyde to crosslink proteins to DNA.
-
Chromatin was sheared, and an antibody specific to PU.1 was used to immunoprecipitate PU.1-bound DNA fragments.
-
The associated DNA was then sequenced to identify the genomic binding sites of PU.1 and how they are affected by this compound treatment.[9]
-
Visualizations
Signaling Pathway
Caption: this compound inhibits PU.1 in TAMs, leading to CXCL9 secretion and recruitment of cytotoxic immune cells.
Experimental Workflow
Caption: Workflow for evaluating the in vivo anti-tumor efficacy of this compound in mouse models.
References
- 1. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological restriction of genomic binding sites redirects PU.1 pioneer transcription factor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the Transcription Factor PU.1 Suppresses Tumor Growth in Mice by Promoting the Recruitment of Cytotoxic Lymphocytes Through the CXCL9-CXCR3 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Transcription Factor PU.1 Suppresses Tumor Growth in Mice by Promoting the Recruitment of Cytotoxic Lymphocytes Through the CXCL9-CXCR3 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound | Apoptosis | TargetMol [targetmol.com]
- 9. aacrjournals.org [aacrjournals.org]
The Chemical Probe DB2313: A Technical Guide for Interrogating PU.1 Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DB2313, a potent and selective small-molecule inhibitor of the transcription factor PU.1. It is designed to equip researchers with the necessary information to effectively utilize this compound as a chemical probe to investigate the multifaceted roles of PU.1 in normal physiology and disease, particularly in oncology and immunology. This document details the mechanism of action of this compound, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes relevant biological pathways and experimental workflows.
Introduction to PU.1 and the Rationale for a Chemical Probe
PU.1, encoded by the SPI1 gene, is an E26 transformation-specific (ETS) family transcription factor essential for the development and differentiation of myeloid and lymphoid cell lineages.[1][2] It plays a critical role in regulating gene expression programs that govern hematopoiesis, immune cell function, and cellular communication.[1][3] Dysregulation of PU.1 expression or activity is implicated in various diseases, most notably acute myeloid leukemia (AML), where it is frequently impaired in over 50% of patients.[4] Given its central role, PU.1 represents a compelling therapeutic target. Small-molecule inhibitors that can acutely and reversibly modulate PU.1 function are invaluable tools for dissecting its complex biology and exploring its therapeutic potential.
This compound is a heterocyclic diamidine that has emerged as a first-in-class small-molecule inhibitor of PU.1.[4] It offers a powerful approach to study PU.1 function with temporal control that is often not achievable with genetic methods.
Mechanism of Action of this compound
This compound does not directly bind to the PU.1 protein. Instead, it acts via an allosteric mechanism by targeting the DNA minor groove.[4] Specifically, this compound binds to AT-rich sequences adjacent to the core ETS-binding motif (5'-GGAA-3') on DNA, which is recognized by PU.1.[4][5] This binding induces a conformational change in the DNA, altering the width and depth of the minor groove.[4] The altered DNA structure is incompatible with PU.1 binding to the major groove, thus preventing PU.1 from occupying its target gene promoters and regulating their expression.[4] This selective, allosteric inhibition of PU.1-DNA interaction makes this compound a specific tool for studying PU.1-dependent transcriptional programs.[4]
Caption: Mechanism of this compound-mediated inhibition of PU.1.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various experimental systems.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell Line / System | Value | Reference |
| IC50 (PU.1-dependent reporter gene) | - | 5 µM | [6] |
| IC50 (PU.1-DNA binding) | Surface Plasmon Resonance | 14 nM | [7] |
| IC50 (Cell Growth) | PU.1 URE–/– AML cells | 7.1 µM | [6] |
| IC50 (Cell Growth) | THP-1 (Human AML) | ~3 µM | [8] |
| Apoptosis Induction | Murine PU.1 URE–/– AML cells | 3.5-fold increase | [6] |
| Apoptosis Induction | Primary Human AML cells | ~2.5-fold increase | [4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Outcome | Reference |
| Murine AML Xenograft | 17 mg/kg; i.p.; three times per week for 3 weeks | Decreased leukemia progression, increased survival | [6] |
| Human AML Xenograft (MOLM13) | - | Decreased tumor burden | [9] |
| B16-OVA Melanoma Mouse Model | - | Suppressed tumor growth | [5] |
| 4T1 Breast Tumor Mouse Model | - | Suppressed tumor growth | [5] |
Experimental Protocols
Detailed methodologies for key experiments using this compound are provided below.
Cell Culture and Treatment
Objective: To assess the effect of this compound on cell viability, proliferation, and apoptosis in cultured cells.
Materials:
-
Cell line of interest (e.g., PU.1 URE–/– AML cells, THP-1, MOLM13)
-
Appropriate cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Cell viability reagent (e.g., Trypan Blue, CellTiter-Glo®)
-
Apoptosis detection kit (e.g., Annexin V-FITC/PI)
-
Multi-well plates (96-well or 24-well)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed cells at a density of 2 x 105 cells/mL in multi-well plates.[10]
-
This compound Preparation: Prepare serial dilutions of this compound from a concentrated stock solution in DMSO. The final DMSO concentration in the culture medium should be kept constant across all treatments (typically ≤ 0.1%).
-
Treatment: Add the desired final concentrations of this compound (e.g., 0.1 µM to 10 µM) to the cells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Assessment:
-
Viability/Proliferation: At the end of the incubation, assess cell viability and proliferation using a suitable assay according to the manufacturer's instructions.
-
Apoptosis: For apoptosis analysis, harvest the cells, wash with PBS, and stain with Annexin V and Propidium Iodide (PI) according to the kit protocol. Analyze the stained cells by flow cytometry.
-
Colony Formation Assay
Objective: To determine the effect of this compound on the clonogenic capacity of hematopoietic progenitor cells or cancer stem cells.
Materials:
-
Primary cells (e.g., human CD34+ cells, bone marrow cells) or cell lines
-
MethoCult™ methylcellulose-based medium
-
This compound
-
Petri dishes (35 mm)
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of the cells to be tested.
-
Plating: Add cells (e.g., 1,000 to 10,000 cells per dish) and the desired concentration of this compound or vehicle control to the MethoCult™ medium. Mix thoroughly.
-
Dispensing: Dispense the mixture into 35 mm petri dishes.
-
Incubation: Incubate the dishes at 37°C, 5% CO2 in a humidified incubator for 10-14 days.
-
Colony Counting: Score the number of colonies (e.g., CFU-G, CFU-M, CFU-GM) under a microscope.
-
Serial Replating (optional): To assess self-renewal, harvest cells from the primary plates, wash, and re-plate in fresh MethoCult™ medium with or without this compound for subsequent rounds.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To investigate the effect of this compound on the binding of PU.1 to its target gene promoters.
Materials:
-
Cells treated with this compound or vehicle
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP lysis buffer
-
Sonication equipment
-
Anti-PU.1 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with this compound (e.g., 3 µM for 72 hours) or vehicle.[8] Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an anti-PU.1 antibody or a control IgG. Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with RNase A and Proteinase K. Purify the DNA using a standard DNA purification kit.
-
Analysis: Quantify the enrichment of specific DNA sequences (promoters of known PU.1 target genes like CSF1R, JUNB, E2F1) in the immunoprecipitated DNA by quantitative PCR (qPCR).[6]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. PU.1 and partners: regulation of haematopoietic stem cell fate in normal and malignant haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The transcription factor PU.1 is a critical regulator of cellular communication in the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Transcription Factor PU.1 Suppresses Tumor Growth in Mice by Promoting the Recruitment of Cytotoxic Lymphocytes Through the CXCL9-CXCR3 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Apoptosis | TargetMol [targetmol.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Preclinical Efficacy of DB2313: A PU.1 Inhibitor for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
DB2313 is a novel small molecule inhibitor of the transcription factor PU.1, a critical regulator of myeloid and lymphoid development. Preclinical studies have demonstrated its potential as a therapeutic agent in various cancer models, including acute myeloid leukemia (AML), melanoma, and breast cancer. This document provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. The information presented herein is intended to serve as a technical guide for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PU.1 with this compound.
Introduction
The transcription factor PU.1, encoded by the SPI1 gene, plays a pivotal role in the differentiation and function of hematopoietic cells. Its dysregulation is implicated in the pathogenesis of several malignancies, particularly acute myeloid leukemia (AML), where low PU.1 expression is a common feature. This compound is a heterocyclic diamidine that selectively inhibits PU.1 activity by binding to the minor groove of DNA adjacent to the PU.1 binding site, thereby allosterically preventing the transcription factor from engaging with its target genes. This unique mechanism of action has positioned this compound as a promising candidate for targeted cancer therapy.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the transcription factor PU.1. This inhibition is not through direct binding to the PU.1 protein but rather through an allosteric mechanism involving DNA interaction. This compound binds to the AT-rich sequences in the minor groove of DNA that flank the core GGAA motif of the PU.1 binding site. This binding induces a conformational change in the DNA, which in turn prevents the binding of PU.1 to the major groove. The resulting downstream effects include the modulation of PU.1 target gene expression, leading to anti-tumor activity. In solid tumors, such as melanoma and breast cancer, inhibition of PU.1 by this compound in tumor-associated macrophages (TAMs) leads to an altered tumor microenvironment. Specifically, it enhances the expression of the chemokine CXCL9, which promotes the recruitment of cytotoxic lymphocytes, including CD4+ T helper 1 (Th1) cells, CD8+ cytotoxic T lymphocytes (CTLs), and natural killer (NK) cells, into the tumor, leading to tumor suppression.[1][2]
Quantitative Data
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic effects in various cancer cell lines, particularly those with low PU.1 expression. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PU.1 URE-/- AML | Acute Myeloid Leukemia | 7.1 | [1] |
| MOLM13 | Acute Myeloid Leukemia | ~5-10 | [1] |
| Kasumi-1 | Acute Myeloid Leukemia | >10 | [1] |
| THP1 | Acute Myeloid Leukemia | >100 | [1] |
| Wild-Type Bone Marrow | Normal Hematopoietic Cells | 240 | [1] |
| Human CD34+ Cells | Normal Hematopoietic Cells | >100 | [1] |
In Vivo Efficacy
In vivo studies in mouse models of melanoma and breast cancer have shown significant tumor growth inhibition upon treatment with this compound.
| Cancer Model | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition | Reference |
| B16-OVA | C57BL/6 | 17 mg/kg, i.p., every 2 days | ~75% | [2] |
| 4T1 | BALB/c | 17 mg/kg, i.p., every 2 days | ~50% | [2] |
Immune Cell Infiltration and Gene Expression
Treatment with this compound has been shown to increase the infiltration of cytotoxic immune cells into the tumor microenvironment and upregulate the expression of key chemokines.
| Parameter | Cancer Model | Effect of this compound Treatment | Reference |
| CD4+ T helper 1 (Th1) cells | B16-OVA | Enhanced tumor recruitment | [2] |
| Cytotoxic T/NK cells | B16-OVA | Enhanced tumor recruitment | [2] |
| CXCL9 mRNA Expression | B16-OVA | Significantly enhanced in bulk tumors, TAMs, and BMDMs | [2] |
Experimental Protocols
In Vitro Cell Viability Assay
This protocol describes the determination of the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MOLM13, THP1)
-
This compound
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound.
In Vivo Tumor Growth Inhibition Study
This protocol outlines the procedure for evaluating the in vivo anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Cancer cells (e.g., B16-OVA, 4T1)
-
Female C57BL/6 or BALB/c mice (6-8 weeks old)
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Syringes and needles
-
Calipers
Procedure:
-
Inject 1 x 10^5 to 1 x 10^6 cancer cells subcutaneously into the flank of each mouse.
-
Monitor tumor growth regularly by measuring the tumor volume with calipers (Volume = 0.5 x length x width^2).
-
When tumors reach a palpable size (e.g., 50-100 mm^3), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Prepare the this compound formulation in the vehicle.
-
Administer this compound (e.g., 17 mg/kg) or vehicle intraperitoneally (i.p.) every two days.
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study (e.g., after 2-3 weeks or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Conclusion
The preclinical data for this compound strongly support its continued investigation as a novel anti-cancer agent. Its unique mechanism of action, targeting the transcription factor PU.1, offers a new therapeutic avenue for various malignancies, including those with high unmet medical needs like AML. The ability of this compound to modulate the tumor microenvironment and enhance anti-tumor immunity in solid tumors further broadens its potential clinical applications. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and execute further preclinical and translational studies to fully elucidate the therapeutic potential of this compound.
References
The Impact of DB2313 on Hematopoietic Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule DB2313 and its profound impact on hematopoietic cell differentiation. This compound has emerged as a potent and specific inhibitor of the master hematopoietic transcription factor, PU.1. This document details the mechanism of action of this compound, its effects on both normal and leukemic hematopoiesis, and provides comprehensive experimental protocols for its study.
Introduction to this compound and its Target, PU.1
The transcription factor PU.1 is a critical regulator of hematopoietic lineage determination, playing a pivotal role in both myeloid and B-lymphoid development.[1][2] Dysregulation of PU.1 expression or function is a common feature in Acute Myeloid Leukemia (AML), making it a compelling therapeutic target.[3][4] this compound is a novel heterocyclic diamidine that has been identified as a direct inhibitor of PU.1.[3] Its mechanism of action is not through direct binding to the PU.1 protein itself, but rather through interaction with the DNA sequence flanking the PU.1 binding site.[3] This interaction alters the DNA conformation, thereby preventing PU.1 from binding to its cognate genomic loci and regulating target gene expression.[3]
Mechanism of Action of this compound
This compound's primary mechanism of action is the allosteric inhibition of PU.1-DNA binding. This has significant downstream consequences on the transcriptional landscape of hematopoietic cells.
Disruption of PU.1-Dependent Gene Regulation
By preventing PU.1 from binding to its target promoters and enhancers, this compound effectively silences PU.1-dependent gene expression. In AML cells, this leads to a decrease in the expression of key PU.1 target genes such as E2f1, Junb, and Csf1r.[5]
Interference with the SWI/SNF Chromatin Remodeling Complex
A crucial aspect of this compound's function is its interplay with the SWI/SNF chromatin remodeling complex. PU.1 is known to recruit SWI/SNF complexes, particularly the ATPase subunit SMARCA4 (also known as BRG1), to its target enhancers.[1][6] This recruitment is essential for maintaining an open chromatin state and facilitating gene expression. Treatment with this compound disrupts the recruitment of SMARCA4 to PU.1 binding sites.[1][6] This leads to a loss of chromatin accessibility at these sites and a subsequent reduction in the expression of genes regulated by these enhancers, most notably the proto-oncogene MYC.[1][6]
Impact of this compound on Hematopoietic Cell Differentiation
This compound exhibits differential effects on leukemic versus normal hematopoietic cells, highlighting a potential therapeutic window.
Effects on Leukemic Hematopoiesis
In the context of AML, this compound promotes myeloid differentiation. Treatment of AML cell lines with this compound leads to an upregulation of myeloid differentiation markers such as CD14 and CD87.[1] This induction of differentiation is accompanied by a significant reduction in cell proliferation and an increase in apoptosis.[3][5] The anti-leukemic effects of this compound are particularly pronounced in AML cells with a dependency on PU.1 for their survival and proliferation.[3]
Effects on Normal Hematopoiesis
Studies have shown that this compound has a limited impact on the colony-forming potential and self-renewal capacity of normal, immature hematopoietic stem and progenitor cells at concentrations effective against AML cells.[3] Furthermore, this compound does not significantly induce apoptosis in normal B cells and only causes a slight delay in T cell development in vitro.[3] This suggests that normal hematopoietic cells are less sensitive to the inhibitory effects of this compound compared to their leukemic counterparts.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
| Cell Line | Assay | Metric | Value | Reference |
| PU.1 URE–/– AML | Proliferation | IC50 | 7.1 µM | [5] |
| PU.1-dependent reporter | Transactivation | IC50 | 5 µM | [5] |
| Murine PU.1 URE–/– AML | Apoptosis | Fold Increase | 3.5-fold | [5] |
| THP-1 | Chromatin Accessibility | Treatment Conc. | 3 µM | [1][6] |
| Human CD34+ | Colony Forming | Plating Density | 500 cells/plate | [1] |
| Murine MLL-AF9 | Colony Forming | Plating Density | 1,000 cells/plate | [1] |
Table 1: In Vitro Efficacy and Experimental Concentrations of this compound.
| Cell Line | Treatment | Marker | Change | Reference |
| AML Cell Lines | This compound | CD14 | Increased Expression | [1] |
| AML Cell Lines | This compound | CD87 | Increased Expression | [1] |
| AML Cell Lines | This compound | CD44 | Decreased Expression | [1] |
Table 2: Impact of this compound on Cell Surface Marker Expression.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects. The following are protocols for key experiments cited in the literature.
Colony Forming Unit (CFU) Assay
This assay assesses the ability of single hematopoietic progenitor cells to proliferate and differentiate into colonies of mature cells.
-
Cell Preparation: Isolate hematopoietic stem and progenitor cells (e.g., human CD34+ cells or murine Lin-Sca-1+c-Kit+ (LSK) cells) using standard immunomagnetic or fluorescence-activated cell sorting techniques.
-
Plating: Resuspend cells in Iscove's Modified Dulbecco's Medium (IMDM) with 2% fetal bovine serum (FBS). Mix the cell suspension with methylcellulose-based medium (e.g., MethoCult) containing appropriate cytokines to support myeloid, erythroid, and mixed-lineage colony growth.
-
Treatment: Add this compound or a vehicle control (DMSO) to the methylcellulose mixture at the desired final concentrations (e.g., 330 nM for murine cells, 660 nM for human cells).[3]
-
Incubation: Plate the mixture in 35 mm dishes and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Colony Scoring: After 10-14 days, score the number and type of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope.
Flow Cytometry for Differentiation Markers
Flow cytometry is used to quantify the expression of cell surface markers indicative of specific hematopoietic lineages.
-
Cell Culture and Treatment: Culture hematopoietic cells (e.g., AML cell lines or primary cells) in appropriate media. Treat the cells with this compound or vehicle for the desired duration (e.g., 72 hours).
-
Staining: Harvest the cells and wash with a staining buffer (e.g., PBS with 2% FBS). Incubate the cells with fluorescently conjugated antibodies specific for differentiation markers (e.g., CD11b, Gr-1, CD14, CD87) for 30 minutes on ice in the dark.
-
Washing: Wash the cells to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software (e.g., FlowJo) to quantify the percentage of cells expressing the markers of interest.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is employed to identify the genomic binding sites of a protein of interest, such as PU.1 or SMARCA4.
-
Cell Treatment and Crosslinking: Treat cells with this compound (e.g., 3 µM for 72 hours) or vehicle.[1][6] Crosslink protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench the crosslinking reaction with glycine.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the target protein (e.g., anti-PU.1 or anti-SMARCA4) overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the protein-DNA complexes from the beads.
-
Reverse Crosslinking and DNA Purification: Reverse the formaldehyde crosslinks by heating. Purify the DNA using phenol-chloroform extraction or a column-based method.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of protein binding.
Conclusion
This compound represents a promising pharmacological tool for the study of PU.1-dependent hematopoietic differentiation and a potential therapeutic agent for PU.1-driven malignancies such as AML. Its unique mechanism of allosterically inhibiting PU.1-DNA binding provides a specific means to probe the function of this master regulator. The differential sensitivity of leukemic and normal hematopoietic cells to this compound warrants further investigation and highlights its potential for targeted cancer therapy. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of hematology and oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PU.1 regulates the commitment of adult hematopoietic progenitors and restricts granulopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PU.1-Dependent Enhancer Inhibition Separates Tet2-Deficient Hematopoiesis from Malignant Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for DB2313: An In Vitro Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vitro experimental protocols for DB2313, a potent inhibitor of the transcription factor PU.1. This compound has demonstrated significant anti-cancer effects, particularly in the context of acute myeloid leukemia (AML), by disrupting the interaction of PU.1 with target gene promoters, leading to the downregulation of canonical PU.1 transcriptional targets.[1][2][3] These application notes and protocols are intended to guide researchers in designing and executing in vitro studies to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
Summary of In Vitro Efficacy of this compound
| Parameter | Cell Line/System | Value | Reference |
| IC50 (PU.1-dependent reporter gene transactivation) | HEK293 cells with λB-based reporter | 5 µM | [1] |
| IC50 (Cell Growth Inhibition) | PU.1 URE–/– AML cells | 7.1 µM | [1] |
| Apoptosis Induction | Murine PU.1 URE–/– AML cells | 3.5-fold increase in apoptotic cells | [1] |
| Inhibition of PU.1 Binding (IC50) | Biosensor SPR | 10⁻⁸ to 10⁻⁹ M range | [2] |
Cellular Effects of this compound in AML Cell Lines
| Cell Line | Assay | Concentration | Duration | Observed Effect | Reference |
| PU.1 URE–/– AML | Cell Viability | Increasing concentrations | 48 hours | Profound decrease in cell growth | [1][3] |
| PU.1 URE–/– AML | Apoptosis Assay | Not specified | 48 hours | 3.5-fold increase in apoptotic cells | [1][3] |
| PU.1 URE–/– AML | Clonogenic Assay | Not specified | Serial replating | Significant decrease in clonogenicity, complete disruption by 4th round | [1] |
| MOLM13 | Cell Viability | Increasing concentrations | 48 hours | Decreased cell viability | [3] |
| THP-1 | Cell Viability | Increasing concentrations | 48 hours | Decreased cell viability | [3] |
| THP-1 | ChIP-seq | 3 µM | 72 hours | Disrupted SMARCA4 recruitment to PU.1 sites | [4] |
| Primary human AML cells | Clonogenic Assay | Not specified | 14 days | Reduced colony numbers and viable cells, increased apoptosis | [3] |
Signaling Pathway and Experimental Workflow Visualizations
Caption: Mechanism of action of this compound in inhibiting PU.1-mediated gene transcription.
Caption: General workflow for in vitro evaluation of this compound in AML cell lines.
Experimental Protocols
Cell Viability / Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of AML cells.
Materials:
-
AML cell lines (e.g., MOLM13, THP-1, PU.1 URE–/– AML)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (MedChemExpress, Cat# HY-124629)
-
DMSO (for stock solution preparation)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing AML cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to acclimatize.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.[5]
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Add 100 µL of the diluted compounds or vehicle control to the respective wells.
-
-
Incubation:
-
Viability Measurement (using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis in AML cells following treatment with this compound.
Materials:
-
AML cell lines
-
Complete culture medium
-
This compound and DMSO
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Cell Harvesting and Staining:
-
Harvest the cells (including supernatant) and wash twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Compare the percentage of apoptotic cells (early + late) in this compound-treated samples to the vehicle control.
-
Clonogenic (Colony Formation) Assay
Objective: To assess the effect of this compound on the self-renewal capacity and long-term survival of AML cells.
Materials:
-
AML cell lines or primary human AML cells
-
Complete culture medium
-
This compound and DMSO
-
MethoCult™ H4434 Classic (or similar semi-solid medium)
-
35 mm culture dishes
Procedure:
-
Cell Preparation and Plating:
-
Prepare a cell suspension in complete culture medium.
-
Prepare the semi-solid medium containing different concentrations of this compound or a vehicle control (DMSO).
-
Mix the cell suspension with the MethoCult™ medium containing the treatments at a final plating density of 500-1000 cells per 35 mm dish.
-
Plate the cell/MethoCult™ mixture into the dishes.
-
-
Incubation:
-
Incubate the dishes at 37°C in a 5% CO2 incubator with high humidity for 10-14 days.[3]
-
-
Colony Counting and Serial Replating:
-
After the incubation period, count the number of colonies (defined as clusters of >40 cells) in each dish using an inverted microscope.
-
For serial replating, harvest the colonies from each dish, wash, and resuspend in fresh medium.
-
Replate the cells in fresh semi-solid medium with or without continuous this compound treatment and incubate for another 10-14 days.[1]
-
Repeat the replating for several rounds to assess the long-term effect on clonogenicity.
-
-
Data Analysis:
-
Calculate the colony formation efficiency for each treatment group.
-
Compare the number and size of colonies in this compound-treated dishes to the vehicle control.
-
Analyze the decline in clonogenic capacity over successive replating rounds.
-
References
Application Notes and Protocols: Determining the Optimal Concentration of DB2313 for AML Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
DB2313 is a small molecule inhibitor of the transcription factor PU.1.[1] By disrupting the interaction of PU.1 with the DNA minor groove that flanks its binding motifs, this compound downregulates canonical PU.1 transcriptional targets.[2][3] This inhibitory action has been shown to decrease cell growth, inhibit clonogenicity, and induce apoptosis in acute myeloid leukemia (AML) cells, making it a promising therapeutic agent for this malignancy.[2][4] These application notes provide a comprehensive guide to determining the optimal concentration of this compound for use in AML cell line-based research, including detailed protocols for key experiments and a summary of reported efficacy data.
Data Presentation: Efficacy of this compound in AML Cell Lines
The following tables summarize the quantitative data on the effects of this compound on various AML cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Murine and Human AML Cell Lines
| Cell Line | Description | IC50 Value (µM) | Reference |
| PU.1 URE–/– AML | Murine AML cells with reduced PU.1 expression | 7.1 | [1] |
| THP-1 | Human monocytic leukemia | Not specified, but treatment reduces MYC expression | [5][6] |
| MOLM-13 | Human acute monocytic leukemia | Not specified, but treatment reduces MYC expression | [5][6] |
Note: While specific IC50 values for THP-1 and MOLM-13 were not explicitly stated in the provided search results, these cell lines were shown to be sensitive to this compound treatment through other metrics like MYC expression reduction.[5][6] Further dose-response experiments are recommended to establish precise IC50 values.
Table 2: Apoptotic Effects of this compound on AML Cells
| Cell Line | Treatment Conditions | Fold Increase in Apoptotic Cells (vs. Vehicle) | Reference |
| PU.1 URE–/– AML | 48 hours of treatment | 3.5 | [1][2] |
| Primary Human AML Cells | 14 days in semisolid media | Significant increase | [2][7] |
Experimental Protocols
The following are detailed protocols for key experiments to determine the optimal concentration and effects of this compound on AML cell lines.
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Culture AML cell lines (e.g., THP-1, MOLM-13, OCI-AML3) in appropriate media and conditions.
-
Seed 1 x 104 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours to allow cells to adhere and stabilize.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 48-72 hours.
-
-
MTS/MTT Reagent Addition:
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
-
Cell Treatment:
-
Seed AML cells in a 6-well plate at a density of 5 x 105 cells per well.
-
Treat the cells with this compound at the determined IC50 concentration and a 2x IC50 concentration, alongside a vehicle control.
-
Incubate for 48 hours.
-
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V positive, PI negative cells are considered early apoptotic.
-
Annexin V positive, PI positive cells are considered late apoptotic or necrotic.
-
Protocol 3: Clonogenic Assay (Colony Formation Assay)
This assay assesses the effect of this compound on the self-renewal capacity of AML cells.
-
Cell Plating:
-
Prepare a single-cell suspension of AML cells.
-
Plate 500-1000 cells in a semi-solid medium (e.g., MethoCult) containing different concentrations of this compound or vehicle control in a 35 mm dish.
-
-
Incubation:
-
Incubate the dishes for 10-14 days in a humidified incubator at 37°C and 5% CO2.
-
-
Colony Counting:
-
Count the number of colonies (defined as a cluster of >50 cells) under a microscope.
-
-
Serial Replating (for long-term effects):
-
Harvest the colonies from the primary plates.
-
Disaggregate them into a single-cell suspension.
-
Replate the cells in fresh semi-solid medium with or without continuous this compound treatment.
-
Repeat this process for several rounds to assess long-term clonogenic capacity.[2]
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in AML cells.
Caption: Experimental workflow for this compound concentration optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Pharmacological inhibition of the transcription factor PU.1 in leukemia [jci.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SWI/SNF Blockade Disrupts PU.1-Directed Enhancer Programs in Normal Hematopoietic Cells and Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preparing a DB2313 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of DB2313 in dimethyl sulfoxide (DMSO). This compound is a potent small molecule inhibitor of the transcription factor PU.1, a critical regulator of myeloid and B-lymphoid cell development and function.[1][2] Proper preparation and storage of this compound stock solutions are crucial for maintaining its biological activity and ensuring experimental reproducibility. This guide outlines the necessary materials, a step-by-step procedure for solubilization, and best practices for long-term storage and handling to preserve compound integrity.
Introduction
This compound is a heterocyclic diamidine that selectively inhibits the transcription factor PU.1 by binding to the minor groove of DNA adjacent to the PU.1 binding motif.[2][3] This interference with PU.1's ability to bind to the promoter regions of its target genes leads to the downregulation of their expression.[1][2] Research has demonstrated that this compound can induce apoptosis in acute myeloid leukemia (AML) cells and suppress tumor growth in preclinical models, highlighting its therapeutic potential.[1][3][4] Given its potent activity, with an IC50 of 14 nM for PU.1 inhibition, accurate and consistent preparation of this compound solutions is paramount for in vitro and in vivo studies.[5]
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C42H41FN8O2 | [5][6][7] |
| Molecular Weight | 708.83 g/mol | [5][6] |
| CAS Number | 2170606-74-1 | [6][7] |
| Solubility in DMSO | ≥ 3 mg/mL (4.2 mM) to 10 mg/mL (14.1 mM) | [6][8] |
| Appearance | Powder | [6][8] |
| Storage of Powder | -20°C for up to 3 years | [6][8] |
| Storage of Stock Solution | -80°C for up to 1 year; -20°C for up to 1 month | [1][6][8] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the calculations accordingly for different desired concentrations.
-
Pre-weigh this compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you will need 7.0883 mg of this compound (Molecular Weight = 708.83 g/mol ).
-
Calculation: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 708.83 g/mol x 1000 mg/g = 7.0883 mg
-
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution with 7.0883 mg of this compound, add 1 mL of DMSO. It is critical to use fresh, high-quality DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[8]
-
Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, gentle warming in a water bath (up to 70°C) or sonication can be used to aid solubilization.[6] Visually inspect the solution to ensure it is clear and free of particulates before use.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][8] The volume of the aliquots should be based on the typical experimental needs.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][6][8] Ensure the tubes are clearly labeled with the compound name, concentration, date of preparation, and solvent.
Mandatory Visualizations
This compound Stock Solution Preparation Workflow
Caption: A flowchart illustrating the key steps for preparing a this compound stock solution in DMSO.
This compound Mechanism of Action: PU.1 Inhibition Signaling Pathway
Caption: A diagram showing how this compound inhibits PU.1 binding to DNA, affecting target gene transcription.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Transcription Factor PU.1 Suppresses Tumor Growth in Mice by Promoting the Recruitment of Cytotoxic Lymphocytes Through the CXCL9-CXCR3 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Transcription Factor PU.1 Suppresses Tumor Growth in Mice by Promoting the Recruitment of Cytotoxic Lymphocytes Through the CXCL9-CXCR3 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. This compound | Apoptosis | TargetMol [targetmol.com]
- 7. This compound Supplier | CAS 2170606-74-1 |First-in-class PU.1 inhibitor | AOBIOUS [aobious.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for DB2313 Formulation for Intraperitoneal Injection in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the formulation and intraperitoneal (IP) administration of DB2313, a potent inhibitor of the transcription factor PU.1, for in vivo studies in mice. The provided methodologies are based on established research protocols to ensure reproducibility and accuracy.
Introduction
This compound is a small molecule inhibitor that targets the transcription factor PU.1, which is crucial for the development and differentiation of myeloid and B-lymphoid cells.[1] By inhibiting PU.1, this compound has demonstrated anti-cancer effects, particularly in acute myeloid leukemia (AML), by inducing apoptosis in cancer cells.[2] Furthermore, this compound has been shown to modulate the tumor microenvironment by enhancing the recruitment of cytotoxic lymphocytes through the CXCL9-CXCR3 axis, suggesting its potential as an immunotherapeutic agent.[3][4][5] This document provides detailed protocols for the preparation and intraperitoneal injection of this compound in mice for preclinical research.
Data Presentation
This compound Properties and In Vitro Efficacy
| Property | Value | Reference |
| Molecular Weight | 708.83 g/mol | |
| Appearance | Off-white to gray solid | |
| IC50 (PU.1 transactivation) | 5 µM | |
| IC50 (PU.1 URE-/- AML cells) | 7.1 µM |
In Vivo Formulation and Dosing
| Parameter | Details | Reference |
| Animal Model | NSG mice with PU.1 URE-/- AML cells | |
| Dosage | 17 mg/kg | [3][6] |
| Administration Route | Intraperitoneal (i.p.) injection | [3][6] |
| Dosing Schedule | Three times per week for 3 weeks | [6] |
| Reported Outcome | Decreased leukemia progression and increased survival |
Experimental Protocols
Formulation of this compound for Intraperitoneal Injection
Two primary protocols have been established for the formulation of this compound for in vivo use. The choice of protocol may depend on the desired final concentration and whether a clear solution or a suspension is acceptable for the experimental needs.
Protocol 1: Clear Solution
This protocol yields a clear solution with a solubility of at least 3.33 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle by mixing the solvents in the following ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Add the solvents to the this compound powder sequentially.
-
Vortex the mixture thoroughly between the addition of each solvent to ensure complete dissolution.
-
If precipitation or phase separation occurs, gentle heating in a water bath or sonication can be used to aid dissolution.
-
The final solution should be clear.
Protocol 2: Suspended Solution
This protocol results in a suspended solution with a solubility of 3.33 mg/mL and may require sonication.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline (20%)
-
Sterile conical tubes
-
Vortex mixer
-
Ultrasonicator
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle by mixing the solvents in the following ratio:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
-
-
Add the DMSO to the this compound powder and vortex to dissolve.
-
Add the SBE-β-CD in saline solution to the DMSO-DB2313 mixture.
-
Vortex the mixture thoroughly.
-
Use an ultrasonicator to create a uniform suspension.
Protocol for Intraperitoneal Injection in Mice
This protocol outlines the standard procedure for administering the formulated this compound to mice via intraperitoneal injection.
Materials:
-
Formulated this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-30 gauge)
-
70% ethanol or other suitable disinfectant
-
Cotton balls or gauze
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse to expose the abdomen. The scruff of the neck can be held with the thumb and forefinger of the non-dominant hand, and the tail secured with the pinky finger of the same hand.
-
Locate Injection Site: The recommended injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, which is typically located on the left side.
-
Disinfect the Area: Swab the injection site with 70% ethanol or another appropriate disinfectant.
-
Needle Insertion: Tilt the mouse's head slightly downwards to cause the abdominal organs to move cranially. Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back the plunger to ensure that no fluid (blood or urine) enters the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle.
-
Injection: Once proper needle placement is confirmed, inject the this compound formulation smoothly and steadily. The maximum recommended injection volume is typically 10 mL/kg of body weight.
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress or adverse reactions following the injection.
Visualizations
Signaling Pathway of this compound in Cancer Cells
Caption: Mechanism of this compound action in AML cells.
Experimental Workflow for In Vivo Studies```dot
Caption: this compound enhances anti-tumor immunity via the CXCL9-CXCR3 axis.
References
Application Notes and Protocols for Utilizing DB2313 in a PU.1 ChIP-seq Experiment
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to PU.1 and DB2313
PU.1, encoded by the SPI1 gene, is a master transcription factor essential for the development of myeloid and B-lymphoid cell lineages.[1] It belongs to the E26 transformation-specific (ETS) family of transcription factors and binds to a consensus DNA sequence of 5'-GAGGAA-3'.[2] PU.1 plays a critical role in regulating gene expression for a wide array of cellular processes, including differentiation, proliferation, and apoptosis.[1][2] Dysregulation of PU.1 activity is frequently implicated in hematological malignancies, particularly acute myeloid leukemia (AML), making it a compelling therapeutic target.[2][3]
This compound is a potent and selective small-molecule inhibitor of PU.1.[4] It is a member of the heterocyclic diamidine family of compounds that allosterically inhibit the binding of PU.1 to its DNA targets.[2][5]
Mechanism of Action of this compound
This compound does not bind directly to the PU.1 protein. Instead, it targets the minor groove of the DNA at AT-rich sequences that flank the core PU.1 binding motif.[2][5][6] By occupying this space, this compound induces a conformational change in the DNA, which in turn prevents PU.1 from successfully binding to its major groove recognition site.[5] This allosteric inhibition mechanism provides a high degree of selectivity for PU.1 over other ETS family members.[2][5] The disruption of the PU.1-DNA interaction by this compound leads to the downregulation of canonical PU.1 target genes, which can inhibit cancer cell growth and induce apoptosis.[2][7]
Application in Chromatin Immunoprecipitation-Sequencing (ChIP-seq)
A ChIP-seq experiment is a powerful technique used to identify the genome-wide binding sites of a protein of interest, such as a transcription factor.[8][9] When coupled with treatment using a molecule like this compound, ChIP-seq can be employed to:
-
Determine the genome-wide impact of this compound on PU.1 chromatin occupancy.
-
Identify genes and regulatory regions that are most sensitive to the inhibitory effects of this compound.
-
Elucidate the downstream transcriptional consequences of PU.1 inhibition.
-
Assess the selectivity of this compound by analyzing its effect on the binding of other transcription factors.
The general workflow involves treating cells with this compound, crosslinking protein-DNA complexes, immunoprecipitating PU.1-bound chromatin, and then sequencing the associated DNA to map the binding sites. Comparing the PU.1 binding profiles of this compound-treated cells to vehicle-treated control cells will reveal the sites where PU.1 binding is diminished or lost.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/System | Value | Reference |
| IC₅₀ (PU.1-dependent reporter gene transactivation) | Not specified | 5 µM | [4] |
| IC₅₀ (Cell Growth Inhibition) | PU.1 URE–/– AML cells | 7.1 µM | [4] |
| Apoptosis Induction | PU.1 URE–/– AML cells | 3.5-fold increase | [4] |
Table 2: Effect of this compound on PU.1 Occupancy at Specific Gene Promoters in AML cells
| Gene Promoter | Effect of this compound Treatment | Reference |
| E2f1 | Decreased PU.1 occupancy | [4] |
| Junb | Decreased PU.1 occupancy | [4] |
| Csf1r | Decreased PU.1 occupancy | [4][10] |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is a general guideline and should be optimized for your specific cell line. The following is based on protocols for AML cell lines like THP-1.
-
Cell Culture: Culture your cells of interest (e.g., THP-1, MOLM-13) in the appropriate medium and conditions until you have a sufficient number for a ChIP-seq experiment (typically 10-20 million cells per condition).
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
Treatment:
-
Seed the cells at a density that will allow for logarithmic growth during the treatment period.
-
Treat the cells with the desired concentration of this compound. A concentration of 3 µM for 72 hours has been used for THP-1 cells.[11]
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
Harvest the cells for the ChIP-seq protocol.
-
Chromatin Immunoprecipitation (ChIP) Protocol
-
Crosslinking:
-
To the cell culture medium, add formaldehyde to a final concentration of 1% to crosslink proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Shear the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion. The optimal shearing conditions should be determined empirically.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Set aside a small aliquot of the lysate to serve as the "input" control.
-
Incubate the remaining lysate overnight at 4°C with a ChIP-grade antibody specific for PU.1.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
-
-
Reverse Crosslinking and DNA Purification:
-
Reverse the crosslinks by adding NaCl and incubating at 65°C for at least 6 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Library Preparation and Sequencing
-
Library Construction: Prepare a sequencing library from the purified ChIP DNA and input DNA using a commercial kit. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Sequencing: Sequence the libraries on a next-generation sequencing platform.
Mandatory Visualizations
Diagrams
Caption: ChIP-seq experimental workflow with this compound treatment.
Caption: Mechanism of PU.1 inhibition by this compound.
References
- 1. PU.1-c-Jun interaction is crucial for PU.1 function in myeloid development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JCI - Pharmacological inhibition of the transcription factor PU.1 in leukemia [jci.org]
- 6. Pharmacological restriction of genomic binding sites redirects PU.1 pioneer transcription factor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Pharmacological inhibition of the transcription factor PU.1 in leukemia [jci.org]
- 8. The Advantages and Workflow of ChIP-seq - CD Genomics [cd-genomics.com]
- 9. ChIP-Seq: Finding Transcription Factor Binding Sites – BioCode [biocode.org.uk]
- 10. scispace.com [scispace.com]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for RNA-seq Analysis of Cells Treated with DB2313
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB2313 is a potent and selective small-molecule inhibitor of the transcription factor PU.1 (also known as SPI1).[1][2] PU.1 is a master regulator of myeloid and B-lymphoid cell development and is frequently dysregulated in acute myeloid leukemia (AML).[3][4] this compound acts by binding to the minor groove of DNA adjacent to the PU.1 binding site, thereby disrupting its interaction with target gene promoters.[2] This inhibition of PU.1 activity leads to the downregulation of its canonical transcriptional targets, including the proto-oncogene MYC, ultimately inducing apoptosis and inhibiting cell growth in AML cells.[5][6]
These application notes provide a comprehensive overview of the transcriptomic effects of this compound on cancer cells and include detailed protocols for performing RNA sequencing (RNA-seq) analysis to investigate these effects.
Data Presentation
Summary of Transcriptomic Changes
Treatment of AML cells with this compound results in significant alterations in gene expression. In a study using PU.1 URE–/– AML cells, treatment with this compound for 24 hours led to the dysregulation of 1,648 transcripts. Of these, 867 genes were found to be upregulated, and 781 genes were downregulated.[2] The transcriptional changes induced by this compound are strongly correlated with those induced by other inhibitors targeting PU.1-dependent pathways, such as the SWI/SNF inhibitor BRM014.[5]
Table 1: Representative Differentially Expressed Genes in AML Cells Following this compound Treatment
| Gene Symbol | Regulation | Putative Function/Pathway |
| Downregulated Genes | ||
| MYC | Down | Cell cycle progression, proliferation, apoptosis[5] |
| MYC Targets | Down | Genes involved in ribosome biogenesis, metabolism[6] |
| CSF1R | Down | Myeloid cell differentiation and survival[3] |
| JUNB | Down | Component of the AP-1 transcription factor complex |
| E2F1 | Down | Cell cycle regulation |
| Upregulated Genes | ||
| CD14 | Up | Monocytic differentiation marker[5] |
| CD87 (PLAUR) | Up | Myeloid differentiation marker[5] |
| CXCL9 | Up | Chemokine involved in immune cell recruitment[7] |
| Genes in Myeloid Differentiation | Up | Genes repressed during normal myeloid development[5] |
Mandatory Visualizations
Signaling Pathway of PU.1 Inhibition by this compound
Caption: PU.1 inhibition by this compound disrupts MYC signaling and induces apoptosis.
Experimental Workflow for RNA-seq Analysis
Caption: Workflow for RNA-seq analysis of this compound-treated cells.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line: THP-1 (human acute monocytic leukemia cell line) is a suitable model.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed THP-1 cells at a density of 0.5 x 106 cells/mL in T-75 flasks or 6-well plates.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1%.
-
Treatment: Treat cells with 3 µM this compound for 72 hours.[5] Include a vehicle control group treated with the same volume of DMSO.
-
Harvesting: After the treatment period, harvest the cells by centrifugation at 300 x g for 5 minutes. Wash the cell pellet once with ice-cold PBS.
Protocol 2: RNA Extraction and Quality Control
-
RNA Extraction Kit: Use a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
DNase Treatment: Perform an on-column DNase digestion to remove any contaminating genomic DNA.
-
RNA Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
-
RNA Integrity: Assess the RNA integrity using an Agilent Bioanalyzer or a similar instrument. Samples should have an RNA Integrity Number (RIN) of ≥ 8 for optimal results.
Protocol 3: RNA-seq Library Preparation and Sequencing
-
Library Preparation Kit: Utilize a stranded mRNA library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit) according to the manufacturer's protocol. This method specifically captures polyadenylated transcripts.
-
mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the enriched mRNA and prime it for first-strand cDNA synthesis.
-
cDNA Synthesis: Synthesize first and second-strand cDNA. The dUTP method is commonly used to ensure strand specificity.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the double-stranded cDNA.
-
PCR Amplification: Amplify the adapter-ligated library using a limited number of PCR cycles to minimize bias.
-
Library Quantification and Quality Control: Quantify the final library concentration and assess its size distribution using a Bioanalyzer.
-
Sequencing: Perform paired-end sequencing on an Illumina platform (e.g., NovaSeq 6000) to a desired sequencing depth (typically 20-30 million reads per sample for differential gene expression analysis).
Protocol 4: Bioinformatic Analysis of RNA-seq Data
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapters and low-quality bases using tools like Trimmomatic.
-
Alignment: Align the cleaned reads to the human reference genome (e.g., GRCh38/hg38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq-count.
-
Differential Gene Expression Analysis: Perform differential expression analysis between the this compound-treated and vehicle control groups using packages like DESeq2 or edgeR in R. These tools normalize the data and perform statistical tests to identify genes with significant changes in expression.
-
Pathway and Gene Ontology Analysis: Use the list of differentially expressed genes to perform functional enrichment analysis using tools like GSEA (Gene Set Enrichment Analysis) or online databases such as DAVID or Metascape to identify enriched biological pathways and Gene Ontology terms.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the transcriptomic effects of the PU.1 inhibitor this compound. By following these detailed methodologies, scientists can generate high-quality RNA-seq data to further elucidate the mechanism of action of this compound and its potential as a therapeutic agent in AML and other malignancies driven by PU.1 dysregulation. The quantitative data and visualizations presented herein serve as a valuable resource for understanding the profound impact of this compound on the cancer cell transcriptome.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. PU.1 and Haematopoietic Cell Fate: Dosage Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PU.1 and MYC transcriptional network defines synergistic drug responses to KIT and LSD1 inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the Transcription Factor PU.1 Suppresses Tumor Growth in Mice by Promoting the Recruitment of Cytotoxic Lymphocytes Through the CXCL9-CXCR3 Axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by DB2313
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB2313 is a potent small molecule inhibitor of the transcription factor PU.1.[1] By disrupting the interaction of PU.1 with the promoter regions of its target genes, this compound has been shown to induce apoptosis in acute myeloid leukemia (AML) cells, highlighting its potential as a therapeutic agent.[1] These application notes provide a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Additionally, we present quantitative data on the effects of this compound and a diagram of the proposed signaling pathway.
Principle of Apoptosis Detection
Apoptosis is a programmed cell death process characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[2] Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact membrane of live or early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[2][3] Dual staining with Annexin V and PI allows for the differentiation of four cell populations by flow cytometry:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to mechanical damage)
Data Presentation
Quantitative Analysis of this compound-Induced Apoptosis
Treatment of PU.1 URE–/– AML cells with this compound leads to a significant increase in apoptosis. The following table summarizes the quantitative effects of this compound on cell viability and apoptosis.
| Cell Line | Treatment | Concentration (µM) | Incubation Time (hours) | Effect | Reference |
| Murine PU.1 URE–/– AML | This compound | Not Specified | 48 | 3.5-fold increase in apoptotic cells | [1] |
| Human MOLM13 | This compound | 10 | 48 | Increased percentage of apoptotic cells | [4] |
| Human THP1 | This compound | 10 | 48 | Increased percentage of apoptotic cells | [4] |
| Primary Human AML Cells | This compound | 1 | 336 (14 days) | Increased fraction of apoptotic cells | [4] |
Signaling Pathway
This compound inhibits the transcription factor PU.1, which is a master regulator of myeloid differentiation and has been implicated in the survival of AML cells. Inhibition of PU.1 by this compound disrupts the transcription of key target genes involved in cell survival and proliferation. This leads to the downregulation of anti-apoptotic proteins such as c-Myc and Bcl-2, ultimately tipping the cellular balance towards apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: DB2313 Combination Therapy with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB2313 is a novel small molecule inhibitor of the transcription factor PU.1.[1][2] PU.1 is a critical regulator of myeloid and B-lymphoid cell development and is frequently dysregulated in acute myeloid leukemia (AML).[2] By allosterically interfering with PU.1 binding to chromatin, this compound disrupts its target gene expression, leading to inhibited cell growth, induction of apoptosis, and reduced clonogenicity in AML cells.[2] Preclinical studies have demonstrated its potential as a therapeutic agent in AML and other cancers such as melanoma and breast cancer.[2][3][4]
While this compound has shown promise as a monotherapy, its potential in combination with conventional chemotherapy agents is a critical area of investigation. Combination therapy can offer several advantages, including synergistic efficacy, reduced drug resistance, and lower dose requirements, thereby minimizing toxicity.[5] This document provides detailed application notes and protocols for investigating the combination of this compound with chemotherapy agents, based on its known mechanism of action and preclinical data.
Proposed Combination Strategies and Rationale
Although direct preclinical studies of this compound in combination with specific chemotherapy agents are not yet widely published, its mechanism of action suggests potential synergistic effects with several classes of chemotherapeutics. The inhibition of PU.1 by this compound, which leads to apoptosis and cell growth arrest, can be rationally combined with cytotoxic agents that act through different mechanisms.
A key proposed combination is with DNA-damaging agents, such as cytarabine, a standard-of-care chemotherapy for AML. This compound's ability to induce an apoptotic program could lower the threshold for cell death initiated by DNA damage from cytarabine.
Data Presentation
In Vitro Efficacy of this compound Monotherapy
| Cell Line/Model | Cancer Type | IC50 | Notes |
| PU.1 URE–/– AML cells | Acute Myeloid Leukemia | 7.1 µM | Showed little effect on normal hematopoietic cells at similar concentrations.[1] |
| PU.1-dependent reporter gene | - | 5 µM | Inhibition of PU.1-dependent reporter gene transactivation.[1] |
| Primary human AML cells | Acute Myeloid Leukemia | - | shRNA-mediated PU.1 knockdown significantly decreased viable cells and colony-forming capacity.[2] |
In Vivo Efficacy of this compound Monotherapy
| Animal Model | Cancer Type | Dosing Regimen | Outcome |
| Murine AML model | Acute Myeloid Leukemia | 17 mg/kg, i.p., 3x/week for 3 weeks | Decreased leukemia progression and increased survival.[1][6] |
| Human AML xenotransplantation model | Acute Myeloid Leukemia | Not specified | Decreased tumor burden and increased survival.[2] |
| B16-OVA melanoma model | Melanoma | Not specified | Suppressed tumor growth.[3][4] |
| 4T1 breast tumor model | Breast Cancer | Not specified | Suppressed tumor growth.[3][4] |
Experimental Protocols
The following protocols provide a framework for evaluating the combination of this compound with chemotherapy agents.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound, a chemotherapy agent, and their combination on cancer cells.
Materials:
-
Cancer cell lines (e.g., THP-1, MOLM-13 for AML)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., Cytarabine, stock solution in sterile water)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.
-
Treat the cells with:
-
Vehicle control (DMSO)
-
This compound alone (at various concentrations)
-
Chemotherapy agent alone (at various concentrations)
-
Combination of this compound and chemotherapy agent (at various concentrations, often in a fixed ratio).
-
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine IC50 values. Synergy can be assessed using the Chou-Talalay method to calculate a Combination Index (CI).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and chemotherapy, alone and in combination.
Materials:
-
6-well plates
-
Treated cells from a parallel experiment to the viability assay
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat as described in the cell viability protocol.
-
After the treatment period (e.g., 48 hours), harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Combination Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound and chemotherapy combination in a murine cancer model.
Materials:
-
Immunocompromised mice (e.g., NSG mice for xenografts)
-
Cancer cells for implantation (e.g., luciferase-tagged AML cells)
-
This compound formulation for in vivo use (e.g., in a vehicle of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline).[6]
-
Chemotherapy agent formulation for in vivo use
-
Calipers for tumor measurement or bioluminescence imaging system
Protocol:
-
Inject cancer cells subcutaneously or intravenously into mice.
-
Allow tumors to establish (e.g., reach a palpable size of ~100 mm³ or show detectable bioluminescence).
-
Randomize mice into treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound alone (e.g., 17 mg/kg, i.p., 3x/week).[6]
-
Chemotherapy agent alone (dose and schedule based on literature).
-
This compound + Chemotherapy agent.
-
-
Monitor tumor growth by caliper measurements or bioluminescence imaging 2-3 times per week.
-
Monitor animal body weight and general health as indicators of toxicity.
-
Continue treatment for a specified period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Plot tumor growth curves and analyze for statistically significant differences between treatment groups.
Signaling Pathway Analysis
To investigate the molecular mechanisms underlying the potential synergy between this compound and chemotherapy, researchers can analyze key signaling pathways involved in apoptosis and cell cycle regulation.
Western Blotting:
-
Apoptosis Markers: Cleaved Caspase-3, PARP, Bcl-2, Bax.
-
Cell Cycle Markers: p21, Cyclin D1, CDK4/6.
-
PU.1 Target Genes: E2f1, Junb, Csf1r.[1]
By following these protocols, researchers can systematically evaluate the potential of this compound in combination with various chemotherapy agents, potentially leading to the development of more effective treatment regimens for AML and other malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Transcription Factor PU.1 Suppresses Tumor Growth in Mice by Promoting the Recruitment of Cytotoxic Lymphocytes Through the CXCL9-CXCR3 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Transcription Factor PU.1 Suppresses Tumor Growth in Mice by Promoting the Recruitment of Cytotoxic Lymphocytes Through the CXCL9-CXCR3 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Apoptosis | TargetMol [targetmol.com]
Troubleshooting & Optimization
DB2313 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of DB2313, a potent inhibitor of the transcription factor PU.1.[1][2][3] Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its use in research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the general solubility of this compound?
A1: this compound is practically insoluble in water and ethanol.[4] It is soluble in DMSO, though the reported solubility varies between different suppliers.[3][5] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can significantly reduce the solubility of this compound.[4]
Q2: My this compound is not dissolving in DMSO, what should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Use fresh, high-quality DMSO: Ensure the DMSO is anhydrous and has been stored properly to prevent moisture absorption.[4]
-
Apply heat: Gently warming the solution can aid dissolution. Some protocols recommend heating to 70°C.[2]
-
Sonication: Use a sonicator bath to increase the dissolution rate.[1][2]
-
Check the concentration: You may be trying to prepare a solution that is above the solubility limit of this compound in DMSO. Refer to the solubility table below for maximum concentrations.
Q3: I observed precipitation when diluting my this compound DMSO stock solution with aqueous media for my cell culture experiment. How can I prevent this?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. Here are some solutions:
-
Use a lower concentration of DMSO in your final working solution: While preparing a high-concentration stock in DMSO is necessary, aim for a final DMSO concentration in your cell culture media that is non-toxic to your cells (typically <0.5%).
-
Use a co-solvent system: For in vivo studies and some in vitro applications, a co-solvent system can be used to improve solubility and prevent precipitation. A common formulation includes DMSO, PEG300, Tween-80, and saline.[1][2]
-
Prepare fresh dilutions: It is recommended to prepare working solutions fresh from the stock solution just before use.[1]
Q4: What are the recommended solvent systems for in vitro and in vivo studies?
A4: The choice of solvent system depends on the experimental application.
-
In Vitro Studies (e.g., cell-based assays): A stock solution in 100% DMSO is typically prepared first. This stock is then further diluted in cell culture medium to the final desired concentration. Ensure the final DMSO concentration is compatible with your cell line.
-
In Vivo Studies (e.g., animal models): Due to the toxicity of high concentrations of DMSO, co-solvent systems are necessary. Commonly used formulations are detailed in the protocols below. These formulations help to keep this compound in solution when administered to animals.[1][2]
Q5: How should I store this compound solutions?
A5: this compound powder can be stored at -20°C for up to 3 years.[2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents and formulations as reported by different suppliers.
| Solvent/Formulation | Concentration | Method | Source |
| DMSO | 100 mg/mL (141.08 mM) | Needs ultrasonic | MedchemExpress[1] |
| DMSO | 10 mg/mL (14.1 mM) | Use fresh DMSO | Selleck Chemicals[4] |
| DMSO | 3 mg/mL (4.2 mM) | Sonication and heating to 70°C recommended | TargetMol[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.33 mg/mL (4.70 mM) | Clear solution | MedchemExpress[1] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 1 mg/mL (1.41 mM) | Sonication is recommended | TargetMol[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 3.33 mg/mL (4.70 mM) | Suspended solution; Needs ultrasonic | MedchemExpress[1] |
| Water | < 0.1 mg/mL | Insoluble | MedchemExpress[1] |
| Ethanol | Insoluble | Selleck Chemicals[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution thoroughly.
-
If the compound does not fully dissolve, use a sonicator bath for 10-15 minutes. Gentle heating (up to 70°C) can also be applied.[2]
-
Once completely dissolved, aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Preparation of this compound Formulation for In Vivo Use (Clear Solution)
This protocol is adapted from MedchemExpress and yields a clear solution.[1]
-
Prepare a stock solution of this compound in DMSO (e.g., 33.3 mg/mL).
-
In a sterile tube, add the solvents in the following order, ensuring the solution is mixed well after each addition:
-
400 µL of PEG300
-
100 µL of the this compound DMSO stock solution
-
50 µL of Tween-80
-
450 µL of Saline
-
-
Vortex the final mixture until it forms a clear solution.
-
This formulation provides a final concentration of 3.33 mg/mL this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
It is recommended to prepare this formulation fresh before each use.[1]
Protocol 3: Preparation of this compound Formulation for In Vivo Use (Suspended Solution)
This protocol from MedchemExpress is suitable for oral and intraperitoneal injections.[1]
-
Prepare a stock solution of this compound in DMSO (e.g., 33.3 mg/mL).
-
Prepare a 20% SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) solution in saline.
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD solution.
-
Add 100 µL of the this compound DMSO stock solution to the SBE-β-CD solution.
-
Mix the solution thoroughly. This will result in a suspended solution with a this compound concentration of 3.33 mg/mL.
-
Use of an ultrasonic bath may be necessary to ensure a uniform suspension.[1]
-
Prepare this formulation fresh before administration.
Visualizations
Caption: this compound signaling pathway in acute myeloid leukemia (AML) cells.
Caption: Troubleshooting workflow for dissolving this compound.
References
improving DB2313 stability in cell culture media
Welcome to the technical support center for DB2313. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the stability and efficacy of this compound in your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of the transcription factor PU.1.[1] PU.1 is a critical regulator of myeloid and B-lymphoid cell development and differentiation.[2][3][4] this compound exerts its effect by binding to the minor groove of DNA at sequences adjacent to PU.1 binding sites, thereby allosterically inhibiting the interaction of PU.1 with its target gene promoters.[5][6] This disruption of PU.1-DNA binding leads to the downregulation of canonical PU.1 transcriptional targets. In the context of acute myeloid leukemia (AML), this inhibition can induce apoptosis and reduce cell growth and clonogenicity.[1][6]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For optimal stability, this compound powder should be stored at -20°C for up to 3 years. Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[7] Store DMSO stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[7] It is recommended to use fresh DMSO for preparing stock solutions, as DMSO can absorb moisture, which may affect the solubility and stability of the compound.[8]
Q3: What is the recommended starting concentration for in vitro experiments?
A3: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, studies have shown that this compound inhibits PU.1-dependent reporter gene transactivation with an IC50 of 5 µM.[1] For cell viability assays in some AML cell lines, IC50 values have been observed to be between 2 µM and 5 µM. Therefore, a starting concentration in the low micromolar range (e.g., 1-10 µM) is recommended for initial experiments.
Q4: Is this compound toxic to all cell types?
A4: this compound has shown selective effects, with a more profound impact on the growth of PU.1-dependent AML cells compared to normal hematopoietic cells at similar concentrations.[1] However, as with any small molecule inhibitor, off-target effects and cytotoxicity in other cell lines are possible and should be evaluated empirically.
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound in cell culture media.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium upon addition of stock solution. | The concentration of this compound exceeds its solubility in the final culture medium. The final concentration of DMSO is too high, causing the compound to precipitate. Rapid dilution of the DMSO stock in the aqueous medium. | Determine the maximum soluble concentration of this compound in your specific cell culture medium using the protocol provided below. Ensure the final DMSO concentration in the culture medium is low, typically below 0.5%, to avoid solvent-induced precipitation and cytotoxicity.[7][8] Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium to achieve the final desired concentration. Add the diluted this compound solution to the cells dropwise while gently swirling the plate. |
| Loss of this compound activity over time in culture. | This compound may be unstable in the cell culture medium at 37°C over extended incubation periods. The compound may be metabolized by the cells. | Perform a stability study of this compound in your specific cell culture medium at 37°C using the provided protocol to determine its half-life. If instability is observed, consider replenishing the medium with freshly prepared this compound at regular intervals during long-term experiments. |
| Inconsistent experimental results. | Incomplete dissolution of the this compound stock solution. Variability in the preparation of working solutions. Repeated freeze-thaw cycles of the stock solution leading to degradation. | Ensure the this compound powder is fully dissolved in DMSO. Gentle warming to 37°C and brief sonication can aid dissolution. Prepare fresh working solutions for each experiment from a single-use aliquot of the stock solution. Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles.[7] |
| Cloudiness or turbidity in the cell culture medium. | This may be due to this compound precipitation, or it could indicate other issues such as bacterial or fungal contamination, or precipitation of media components like salts or proteins.[9] | Visually inspect the medium under a microscope to distinguish between compound precipitate and microbial contamination. If contamination is suspected, discard the culture and decontaminate the incubator and hood. If precipitation of media components is suspected, warm the medium to 37°C and swirl to see if the precipitate dissolves. Ensure proper storage of the medium to avoid temperature fluctuations that can cause precipitation. |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements as required for your cell line.
-
Sterile, low-protein-binding microcentrifuge tubes.
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO: a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation. b. Aseptically weigh the required amount of this compound powder. The molecular weight of this compound is 708.83 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 7.09 mg of this compound. c. Add the appropriate volume of sterile DMSO to the powder. d. Ensure complete dissolution by vortexing and, if necessary, brief sonication or warming at 37°C. Visually inspect the solution to ensure there are no particulates. e. Aliquot the 10 mM stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes. f. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[7]
-
Prepare a Working Solution in Cell Culture Medium: a. Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature. b. Perform a serial dilution to minimize the risk of precipitation. For example, to prepare a 10 µM working solution: i. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium to get a 100 µM solution. ii. Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium to achieve a final concentration of 10 µM. c. The final DMSO concentration in this example is 0.1%. Always calculate and maintain the final DMSO concentration at a non-toxic level (ideally ≤ 0.1%). d. Prepare the working solution fresh for each experiment and use it immediately. e. Include a vehicle control in your experiments containing the same final concentration of DMSO as the this compound-treated samples.
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of this compound remaining in cell culture medium over time at 37°C.
Materials:
-
10 mM stock solution of this compound in DMSO.
-
Your specific cell culture medium (e.g., DMEM + 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Sterile 24-well tissue culture plates.
-
HPLC system with a suitable C18 column and UV detector.
-
Acetonitrile (ACN) and water (HPLC grade).
-
Trifluoroacetic acid (TFA) or formic acid (for mobile phase).
Procedure:
-
Sample Preparation: a. Prepare a working solution of 10 µM this compound in your cell culture medium as described in the previous protocol. b. Add 1 mL of this working solution to triplicate wells of a 24-well plate. c. Incubate the plate at 37°C in a humidified incubator with 5% CO₂. d. At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution. e. To precipitate proteins and extract this compound, add 200 µL of cold acetonitrile to each 100 µL aliquot. f. Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. g. Transfer the supernatant to a clean tube or HPLC vial for analysis.
-
HPLC Analysis: a. Develop an HPLC method to separate this compound from any degradation products and media components. A reverse-phase C18 column is a good starting point. b. A gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of an ion-pairing agent like TFA or formic acid (e.g., 0.1%) is typically effective. c. Monitor the elution of this compound using a UV detector at a wavelength where the compound has maximum absorbance. d. Inject the supernatant from each time point onto the HPLC system.
-
Data Analysis: a. Integrate the peak area of the this compound peak at each time point. b. Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point using the following formula: Percentage Remaining = (Peak Area at time X / Peak Area at time 0) * 100 c. Plot the percentage of this compound remaining against time to determine its stability profile in your cell culture medium.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in inhibiting PU.1.
Caption: Workflow for assessing this compound stability in cell culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ashpublications.org [ashpublications.org]
- 3. PU.1 affects proliferation of the human acute myeloid leukemia U937 cell line by directly regulating MEIS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological inhibition of the transcription factor PU.1 in leukemia. [escholarship.org]
- 7. captivatebio.com [captivatebio.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. benchchem.com [benchchem.com]
potential off-target effects of DB2313 inhibitor
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential off-target effects of the DB2313 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the transcription factor PU.1.[1][2] It functions by binding to the minor groove of AT-rich DNA sequences adjacent to the PU.1 binding site.[3] This binding allosterically hinders the interaction of PU.1 with the major groove of its target DNA, thereby inhibiting PU.1-dependent gene transcription.[3]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the inhibition of PU.1 transcriptional activity. In preclinical studies, this has been shown to induce apoptosis in acute myeloid leukemia (AML) cells and suppress tumor growth in both leukemia and solid tumor models.[1][4] It has been demonstrated to decrease the growth of PU.1 URE–/– AML cells and reduce their clonogenic capacity.[1][2]
Q3: Has the selectivity of this compound been characterized?
A3: this compound has been shown to be selective for PU.1 over other ETS family transcription factors. For instance, it did not show significant binding to an alternative site specific for the ETS homolog ETS1.[3] However, a comprehensive, proteome-wide off-target profile, such as a broad kinase screen, has not been detailed in the currently available literature.
Q4: What are the potential sources of off-target effects for this compound?
A4: As a heterocyclic diamidine, this compound's primary mode of interaction is with the minor groove of AT-rich DNA.[5][6][7] Therefore, potential off-target effects could arise from its binding to other AT-rich DNA sequences throughout the genome. This could potentially interfere with the binding of other DNA-interacting proteins, such as other transcription factors or DNA repair enzymes, that recognize similar DNA motifs.
Q5: How can I experimentally assess the potential off-target effects of this compound in my system?
A5: A multi-pronged approach is recommended to investigate off-target effects. This can include:
-
Kinase Selectivity Profiling: To rule out off-target effects on protein kinases.
-
Cellular Thermal Shift Assay (CETSA): To confirm the engagement of this compound with its intended target (PU.1-DNA complex) in a cellular context and to identify potential off-target binding partners.
-
Proteomic Profiling: To identify unintended changes in protein expression or post-translational modifications resulting from this compound treatment.
Detailed protocols for these techniques are provided in the "Experimental Protocols" section below.
Quantitative Data Summary
The following table summarizes the available quantitative data for the on-target activity of this compound. A comprehensive off-target quantitative analysis is not currently available in the public domain.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PU.1 Inhibition) | 14 nM | Not specified | [2] |
| IC50 (PU.1-dependent reporter gene transactivation) | 5 µM | Not specified | [1] |
| IC50 (Cell Growth Inhibition) | 7.1 µM | Murine PU.1 URE–/– AML cells | [1][2] |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
| Observed Issue | Potential Cause (On-Target) | Potential Cause (Off-Target) | Recommended Troubleshooting Steps |
| Cell death in a non-AML, non-tumor cell line | The cell line may have an unexpected dependency on PU.1 for survival. | This compound may be binding to other essential DNA regions or interacting with other proteins, leading to cytotoxicity. | 1. Confirm PU.1 expression and dependency in your cell line using siRNA or shRNA knockdown of PU.1. 2. Perform a dose-response curve to determine if the toxicity occurs at concentrations significantly higher than the IC50 for PU.1 inhibition. 3. Conduct a Celluar Thermal Shift Assay (CETSA) to identify other potential protein targets. |
| Unexpected changes in gene expression not known to be regulated by PU.1 | The affected genes may be indirect targets of PU.1, or part of a downstream signaling cascade. | This compound could be interfering with the binding of other transcription factors to their target genes. | 1. Perform ChIP-seq for PU.1 to confirm if it binds to the promoter or enhancer regions of the unexpectedly regulated genes. 2. Use a rescue experiment: if possible, overexpress a form of PU.1 that is resistant to this compound inhibition and observe if the gene expression changes are reversed. 3. Conduct proteomic profiling to assess global changes in protein expression. |
| Inconsistent results between different experimental batches | Variability in cell culture conditions, passage number, or reagent quality. | Contamination of the this compound stock or degradation of the compound. | 1. Standardize all experimental parameters, including cell density, passage number, and media composition. 2. Verify the integrity and concentration of your this compound stock solution. 3. Include positive and negative controls in every experiment. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases to identify potential off-target interactions.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
-
Assay Plate Preparation:
-
Compound Addition:
-
Add the diluted this compound or a vehicle control (DMSO) to the wells.
-
-
Incubation:
-
Incubate the plate at room temperature for the recommended time (typically 60 minutes) to allow for the kinase reaction to proceed.[8]
-
-
Data Analysis:
-
Stop the reaction and measure the kinase activity using an appropriate method (e.g., scintillation counting for radiometric assays or a luminometer for ADP-Glo™).
-
Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its DNA target in a cellular environment and to screen for unknown protein targets.
Methodology:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat intact cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.[10]
-
-
Heat Challenge:
-
Cell Lysis and Fractionation:
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein (and potential off-targets) in each sample by Western blotting using specific antibodies or by mass spectrometry for proteome-wide analysis.[13]
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot or the spectral counts from mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: Mechanism of action of this compound inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Apoptosis | TargetMol [targetmol.com]
- 3. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Heterocyclic Diamidine Interactions at AT Base Pairs in the DNA Minor Groove: Effects of Heterocycle Differences, DNA AT Sequence and Length - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiparasitic Compounds That Target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. CETSA [cetsa.org]
optimizing DB2313 treatment duration for maximum effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of DB2313, a potent inhibitor of the transcription factor PU.1. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing the treatment duration of this compound for maximum therapeutic effect in preclinical research.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the transcription factor PU.1.[1][2] Its mechanism of action involves binding to the minor groove of DNA at AT-rich sequences that flank the core PU.1 binding motif.[2][3] This interaction allosterically disrupts the binding of PU.1 to the promoters of its target genes, leading to the downregulation of their expression.[2]
2. In which cancer types has this compound shown preclinical activity?
This compound has demonstrated anti-cancer effects primarily in acute myeloid leukemia (AML) by inducing apoptosis and inhibiting cell growth.[1][2] Additionally, it has shown efficacy in suppressing the growth of solid tumors, such as melanoma and breast cancer, by modulating the function of tumor-associated macrophages (TAMs).[4][5]
3. What are the recommended storage and handling conditions for this compound?
For long-term storage, the powdered form of this compound should be kept at -20°C for up to three years.[6] When dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and used within six months to ensure stability.[1][6]
4. What is the typical in vivo dosing regimen for this compound in mouse models?
In murine models of leukemia, a common dosing schedule is 17 mg/kg administered via intraperitoneal (i.p.) injection three times per week for a duration of three weeks.[1][6] This regimen has been shown to reduce leukemia progression and improve survival.[1][6]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in IC50 values across different AML cell lines. | 1. Different cell lines may have varying levels of PU.1 expression and dependency. 2. Differences in cell culture media and conditions. 3. Inconsistent seeding density of cells. | 1. Perform a baseline assessment of PU.1 protein levels in your panel of cell lines. 2. Standardize cell culture conditions, including media, serum concentration, and passage number. 3. Ensure a consistent cell seeding density for all IC50 experiments. |
| Lower than expected apoptosis induction in AML cells. | 1. The treatment duration may be too short for the apoptotic cascade to be fully activated. 2. The concentration of this compound may be suboptimal. 3. The cell line may have intrinsic resistance mechanisms. | 1. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for apoptosis induction. 2. Perform a dose-response study to identify the most effective concentration. 3. Investigate the expression of anti-apoptotic proteins (e.g., Bcl-2 family members) in the resistant cell line. |
| Inconsistent tumor growth inhibition in in vivo studies. | 1. Issues with drug formulation and solubility for in vivo administration. 2. Variability in tumor implantation and initial tumor burden. 3. Suboptimal dosing schedule for the specific tumor model. | 1. Ensure complete solubilization of this compound in the vehicle. Sonication may be required.[6] 2. Standardize the tumor implantation procedure to ensure consistent initial tumor volumes. 3. Optimize the dosing frequency and duration for your specific in vivo model. Consider a pilot study with different schedules. |
| Unexpected off-target effects or cellular stress responses. | 1. At high concentrations, this compound may have effects independent of PU.1 inhibition. 2. The vehicle (e.g., DMSO) may be causing toxicity. | 1. Use the lowest effective concentration of this compound as determined by dose-response studies. 2. Include a vehicle-only control group in all experiments to account for any effects of the solvent. 3. Validate key findings by using a secondary method, such as siRNA-mediated knockdown of PU.1.[4] |
Experimental Protocols & Data
In Vitro Efficacy of this compound
The following table summarizes key in vitro efficacy data for this compound.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (PU.1 Reporter Transactivation) | Reporter Cell Line | 5 µM | [1] |
| IC50 (Cell Growth Inhibition) | PU.1 URE–/– AML cells | 7.1 µM | [1] |
| Apoptosis Induction | Murine PU.1 URE–/– AML cells | 3.5-fold increase | [1] |
Protocol: Cell Viability Assay
This protocol describes a standard method for determining the IC50 of this compound on AML cell growth.
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight if applicable.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound dose.
-
Treatment: Add 100 µL of the 2X compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value.
Protocol: In Vivo Efficacy Study in an AML Xenograft Model
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound.
-
Animal Model: Use immunodeficient mice (e.g., NSG mice).
-
Tumor Cell Implantation: Inject AML cells (e.g., MV4-11) intravenously or subcutaneously. Allow tumors to establish, which typically takes around 28 days for this model.[7]
-
Treatment Groups: Randomize mice into treatment and vehicle control groups (n=10-12 per group).[7]
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline).[6] Administer this compound at 17 mg/kg via intraperitoneal injection three times per week.[1][6]
-
Monitoring: Monitor tumor burden, body weight, and overall health of the mice regularly. For leukemia models, this can involve monitoring for signs like hindlimb paralysis and measuring white blood cell counts.[7]
-
Endpoint: Continue treatment for a predetermined duration (e.g., 3 weeks) or until a humane endpoint is reached.[1][6]
-
Data Analysis: Analyze survival data using Kaplan-Meier curves and compare tumor burden between groups.[7]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The following diagram illustrates the mechanism by which this compound inhibits PU.1 activity.
Caption: this compound binds to the DNA minor groove, inhibiting PU.1 protein binding and blocking transcription.
Experimental Workflow for Optimizing Treatment Duration
This workflow outlines the steps to determine the optimal duration of this compound treatment for inducing apoptosis in vitro.
Caption: A four-phase workflow for determining the optimal this compound treatment duration in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological restriction of genomic binding sites redirects PU.1 pioneer transcription factor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Transcription Factor PU.1 Suppresses Tumor Growth in Mice by Promoting the Recruitment of Cytotoxic Lymphocytes Through the CXCL9-CXCR3 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Transcription Factor PU.1 Suppresses Tumor Growth in Mice by Promoting the Recruitment of Cytotoxic Lymphocytes Through the CXCL9-CXCR3 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Apoptosis | TargetMol [targetmol.com]
- 7. Preclinical activity of a novel CRM1 inhibitor in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in DB2313 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DB2313.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, small-molecule inhibitor of the transcription factor PU.1.[1][2] Its primary mechanism involves disrupting the interaction of PU.1 with the target gene promoters.[1] this compound binds to the minor groove of DNA adjacent to the PU.1 binding site, allosterically inhibiting PU.1 from binding to the major groove.[3] This leads to the downregulation of canonical PU.1 target genes.[3]
Q2: What are the known cellular effects of this compound?
This compound has been shown to have several key cellular effects:
-
Induces Apoptosis in AML Cells: this compound treatment leads to a significant increase in apoptosis in acute myeloid leukemia (AML) cells.[1][3]
-
Decreases Cell Growth and Clonogenicity: It effectively decreases the proliferation and clonogenic capacity of AML cells.[1][3]
-
Modulates Immune Response: In tumor models, this compound can enhance the recruitment of cytotoxic T cells and Natural Killer (NK) cells to the tumor microenvironment by targeting tumor-associated macrophages (TAMs).[4][5]
Q3: How should this compound be stored and handled?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Powder: Store at -20°C for up to 3 years.[6]
-
In Solvent: Store at -80°C for up to 1 year.[2][6] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[2]
-
Working Solutions: It is recommended to prepare fresh solutions for immediate use.[1][2]
Troubleshooting Inconsistent Experimental Results
Issue 1: High variability in cell viability or apoptosis assays between replicates.
Possible Cause 1: Inconsistent this compound solution preparation.
-
Recommendation: this compound has limited solubility in aqueous solutions. Ensure the compound is fully dissolved in DMSO before preparing the final working solution. Sonication and gentle heating (up to 70°C) can aid dissolution in DMSO.[6] For cell-based assays, ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to your cells (typically <0.5%).
Possible Cause 2: Cell plating inconsistencies.
-
Recommendation: Ensure a homogenous single-cell suspension before plating to avoid clumps.[7] Use a consistent cell seeding density across all wells, as this can significantly impact the assay window.[7] Consider minimizing "edge effects" by not using the outer wells of the microplate or by filling them with sterile media or water.[7]
Possible Cause 3: Compound instability.
-
Recommendation: Prepare fresh dilutions of this compound from a frozen stock for each experiment.[1][2] Do not store diluted working solutions for extended periods.
Issue 2: Lower than expected potency (higher IC50 value).
Possible Cause 1: Sub-optimal compound activity.
-
Recommendation: Verify the storage conditions of your this compound stock. Improper storage can lead to degradation.[2][6] If possible, verify the identity and purity of the compound using analytical methods.
Possible Cause 2: Cell line-specific sensitivity.
-
Recommendation: The IC50 of this compound can vary between different cell lines. For example, an IC50 of 7.1 μM was observed in PU.1 URE–/– AML cells, while it was 5 μM in a reporter gene transactivation assay.[1] Ensure your cell line is known to be sensitive to PU.1 inhibition.
Possible Cause 3: High serum concentration in culture media.
-
Recommendation: High concentrations of serum proteins can sometimes bind to small molecules, reducing their effective concentration. Consider titrating the serum percentage in your assay, if compatible with your cell line's health.
Issue 3: Inconsistent effects on gene expression or protein levels of PU.1 targets.
Possible Cause 1: Inappropriate timing of analysis.
-
Recommendation: The effect of this compound on target gene expression and subsequent protein levels is time-dependent. It may be necessary to perform a time-course experiment to determine the optimal endpoint for your specific target and cell line. For example, some studies have treated cells for 72 hours.[8][9]
Possible Cause 2: Off-target effects or compensatory mechanisms.
-
Recommendation: While this compound is a potent PU.1 inhibitor, off-target effects are always a possibility with small molecules.[7] Consider validating your findings using a secondary method, such as siRNA/shRNA knockdown of PU.1, to confirm that the observed phenotype is indeed due to PU.1 inhibition.[3]
Data Summary Tables
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line / System | IC50 Value | Reference |
| PU.1-dependent reporter gene transactivation | - | 5 µM | [1][2] |
| Cell Growth Inhibition | Murine PU.1 URE–/– AML cells | 7.1 µM | [1] |
Table 2: Recommended In Vivo Dosing
| Animal Model | Dosage | Administration Route | Dosing Frequency | Reference |
| Mouse Leukemia Model | 17 mg/kg | Intraperitoneal (i.p.) | Three times per week | [1][6] |
| Mouse Melanoma/Breast Tumor Model | 17 mg/kg | Intraperitoneal (i.p.) | Every two days | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the 10 mM DMSO stock.
-
Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the culture wells is consistent and non-toxic to the cells.
-
Protocol 2: In Vivo Formulation of this compound
-
Formulation 1 (Suspension):
-
Prepare a 33.3 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume, add 100 µL of the DMSO stock to 900 µL of 20% SBE-β-CD in saline and mix thoroughly. This yields a 3.33 mg/mL suspended solution suitable for intraperitoneal injection.[1]
-
-
Formulation 2 (Clear Solution):
-
Prepare a 33.3 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to bring the final volume to 1 mL. This yields a clear solution.[1]
-
Visualizations
Caption: Mechanism of this compound action on PU.1 binding.
Caption: A logical workflow for troubleshooting inconsistent results.
Caption: Simplified signaling effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Transcription Factor PU.1 Suppresses Tumor Growth in Mice by Promoting the Recruitment of Cytotoxic Lymphocytes Through the CXCL9-CXCR3 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Transcription Factor PU.1 Suppresses Tumor Growth in Mice by Promoting the Recruitment of Cytotoxic Lymphocytes Through the CXCL9-CXCR3 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Apoptosis | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. scispace.com [scispace.com]
Technical Support Center: Assessing DB2313 Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of DB2313 in non-cancerous cell lines. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and a summary of available cytotoxicity data.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during your experiments with this compound.
Q1: What is the expected cytotoxicity of this compound in non-cancerous cell lines?
A1: this compound has been shown to have significantly lower cytotoxicity in normal hematopoietic cells compared to cancerous cell lines like acute myeloid leukemia (AML) cells.[1][2] While the IC50 value in some AML cell lines is as low as 7.1 μM, the IC50 in normal hematopoietic cells is approximately 240 μM.[2] This suggests a favorable therapeutic window. However, specific IC50 values for other non-cancerous cell types (e.g., hepatocytes, renal epithelial cells, fibroblasts) are not widely reported in publicly available literature. Therefore, it is crucial to determine the IC50 experimentally for your specific non-cancerous cell line of interest.
Q2: I am observing precipitation of this compound in my cell culture medium. What should I do?
A2: this compound has low aqueous solubility, which can lead to precipitation in cell culture media. Here are some troubleshooting steps:
-
Proper Dissolution of Stock Solution: this compound is typically dissolved in DMSO. To ensure complete dissolution, sonication and gentle heating (up to 70°C) may be necessary.
-
Final DMSO Concentration: When diluting your this compound stock solution into the cell culture medium, ensure the final concentration of DMSO is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Fresh Preparation: It is recommended to prepare the working dilutions of this compound fresh for each experiment.
-
Visual Inspection: Before adding to your cells, visually inspect the diluted this compound solution for any signs of precipitation. If precipitation is observed, you may need to adjust your dilution strategy or consider using a different solvent system if compatible with your experimental setup.
Q3: My cytotoxicity assay results show high variability between replicate wells. What are the possible causes?
A3: High variability can be attributed to several factors:
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Gently swirl the cell suspension between seeding replicates to prevent cells from settling.
-
Pipetting Errors: Use calibrated pipettes and maintain a consistent pipetting technique, especially when adding small volumes of this compound or assay reagents.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can alter the concentration of media components and this compound. It is good practice to fill the peripheral wells with sterile PBS or media without cells and use only the inner wells for your experiment.
-
Incomplete Solubilization of Formazan (for MTT/XTT assays): If using a tetrazolium-based assay, ensure the formazan crystals are completely dissolved before reading the absorbance. This can be achieved by vigorous pipetting or using an orbital shaker.
Q4: My negative control (untreated cells) is showing an unexpected level of cell death. Why might this be happening?
A4: High background cytotoxicity can be due to:
-
Suboptimal Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma).
-
Solvent Toxicity: If the final concentration of your solvent (e.g., DMSO) is too high, it can be toxic to the cells. Always include a vehicle control (cells treated with the same concentration of solvent as your highest this compound concentration) to assess solvent toxicity.
-
Harsh Experimental Conditions: Excessive centrifugation speeds, prolonged exposure to trypsin, or extreme pH or temperature fluctuations can damage cells.
Quantitative Data Summary
The following table summarizes the available quantitative data on the cytotoxicity of this compound in non-cancerous versus cancerous cell lines.
| Cell Line Type | Specific Cell Line | IC50 (μM) | Reference |
| Non-Cancerous | Normal Hematopoietic Cells | ~ 240 | [2] |
| Cancerous | PU.1 URE-/- Acute Myeloid Leukemia (AML) | 7.1 | [1] |
Note: Researchers should experimentally determine the IC50 for their specific non-cancerous cell line as data is limited.
Experimental Protocols
Protocol: Assessing this compound Cytotoxicity using the MTT Assay
This protocol provides a general guideline for determining the cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at ~570 nm)
Procedure:
-
Cell Seeding: a. Harvest and count your cells, ensuring they are in the logarithmic growth phase and have high viability. b. Dilute the cells in complete culture medium to the desired seeding density (this should be optimized for your specific cell line to ensure they are still proliferating at the end of the assay period). c. Seed 100 µL of the cell suspension into the inner wells of a 96-well plate. Add 100 µL of sterile PBS or media to the outer wells to minimize edge effects. d. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
This compound Treatment: a. Prepare a stock solution of this compound in DMSO. Sonication and gentle warming may be required for complete dissolution. b. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent and low across all wells (e.g., ≤ 0.1%). c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. d. Include the following controls:
- Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest this compound concentration.
- Untreated Control: Cells treated with fresh complete culture medium only.
- Blank Control: Wells with medium but no cells. e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals. c. Carefully aspirate the medium from the wells without disturbing the formazan crystals. d. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Subtract the average absorbance of the blank control wells from all other absorbance values. c. Calculate the percentage of cell viability for each treatment group using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100 d. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
Visualizations
Signaling Pathway
Caption: Mechanism of this compound-mediated inhibition of PU.1 signaling.
Experimental Workflow
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
Technical Support Center: Overcoming Resistance to DB2313 in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating mechanisms of cancer cell resistance to DB2313. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the tyrosine kinase associated with the Epidermal Growth Factor Receptor (EGFR). By binding to the ATP-binding site of the EGFR kinase domain, this compound inhibits autophosphorylation and downstream activation of pro-survival signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, leading to cell cycle arrest and apoptosis in sensitive cancer cells.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing resistance. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to targeted therapies like this compound is a significant challenge.[1] Several mechanisms have been identified, and it is not uncommon for multiple mechanisms to coexist.[2] The most common mechanisms include:
-
Secondary Mutations in the Drug Target: Genetic mutations in the EGFR kinase domain can prevent this compound from binding effectively. A common example for similar EGFR inhibitors is the T790M "gatekeeper" mutation.[3]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of EGFR.[2] Upregulation of parallel pathways like MET, HER2, or AXL can reactivate downstream signaling, rendering this compound ineffective.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[3][4]
-
Phenotypic Changes: Processes like the epithelial-to-mesenchymal transition (EMT) can confer drug resistance by altering cell adhesion, motility, and survival signaling.[5]
Q3: Are there different types of drug resistance I should be aware of?
A3: Yes, drug resistance in cancer is broadly categorized into two types:
-
Intrinsic Resistance: This is when cancer cells are inherently resistant to a drug without any prior exposure. This can be due to pre-existing mutations or specific gene expression patterns.
-
Acquired Resistance: This develops after an initial positive response to the therapy. The cancer cells gradually evolve and accumulate genetic or epigenetic changes that allow them to survive and proliferate despite the presence of the drug.
Troubleshooting Guides
Problem 1: I am observing a significant increase in the IC50 value of this compound in my cell line over time.
-
Possible Cause 1: Development of Acquired Resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response cell viability assay (e.g., MTT or CTG) to confirm the shift in IC50. Compare the results to the parental, sensitive cell line.
-
Investigate Target Mutations: Sequence the EGFR kinase domain of the resistant cells to identify potential secondary mutations.
-
Assess Bypass Pathway Activation: Use Western blotting to analyze the phosphorylation status of key proteins in alternative signaling pathways (e.g., p-MET, p-HER2, p-Akt, p-ERK). An increase in phosphorylation in the presence of this compound suggests bypass track activation.
-
Evaluate Drug Efflux: Utilize a fluorescent dye efflux assay (e.g., using rhodamine 123) to determine if there is increased activity of ABC transporters in the resistant cells.
-
-
-
Possible Cause 2: Experimental Variability.
-
Troubleshooting Steps:
-
Cell Line Authenticity: Ensure the authenticity of your cell line through short tandem repeat (STR) profiling.
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.[6]
-
Drug Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock and avoid repeated freeze-thaw cycles.[6]
-
-
Problem 2: My Western blot results show that this compound is not inhibiting the phosphorylation of downstream targets like Akt and ERK in my resistant cell line.
-
Possible Cause: Activation of a Bypass Signaling Pathway.
-
Troubleshooting Steps:
-
Screen for Receptor Tyrosine Kinase (RTK) Activation: Use a phospho-RTK array to screen for the activation of multiple RTKs simultaneously. This can help identify the specific bypass pathway that is activated.
-
Combination Treatment: Based on the identified bypass pathway, treat the resistant cells with a combination of this compound and an inhibitor of the activated pathway (e.g., a MET inhibitor if p-MET is elevated). A synergistic effect on cell viability would support this mechanism of resistance.[7][8]
-
-
Data Presentation
Table 1: Common Mechanisms of Resistance to this compound and Potential Therapeutic Strategies.
| Mechanism of Resistance | Description | Proposed Therapeutic Strategy |
| Target Alteration | Secondary mutations in the EGFR kinase domain (e.g., T790M) that reduce drug binding affinity.[3] | Use a next-generation EGFR inhibitor that is effective against the specific mutation. |
| Bypass Pathway Activation | Upregulation of alternative signaling pathways (e.g., MET, HER2) that reactivate downstream effectors like PI3K/Akt and MAPK/ERK.[2] | Combination therapy with this compound and an inhibitor of the activated bypass pathway.[5] |
| Increased Drug Efflux | Overexpression of ABC transporters (e.g., P-gp/MDR1) that actively pump this compound out of the cell.[3][4] | Co-administration of an ABC transporter inhibitor or use of a drug delivery system (e.g., nanoparticles) to bypass efflux pumps.[5] |
| Phenotypic Transition | Epithelial-to-mesenchymal transition (EMT) leading to a more resistant and migratory phenotype.[5] | Combination with therapies targeting EMT-related pathways (e.g., TGF-β, Wnt).[5] |
Table 2: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Sensitive (Parental) | This compound | 15 | - |
| Resistant Subline 1 (T790M) | This compound | 1500 | 100 |
| Resistant Subline 2 (MET Amp) | This compound | 800 | 53.3 |
| Resistant Subline 2 (MET Amp) | This compound + MET Inhibitor | 25 | 1.7 |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.[9]
-
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (and other inhibitors as needed)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated control wells.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
-
2. Western Blot Analysis of Signaling Proteins
This protocol is used to detect and quantify specific proteins in cell lysates.[11]
-
Materials:
-
6-well plates
-
Cancer cell lines (sensitive and resistant)
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration and for the specified time. Include untreated controls.
-
Wash the cells twice with ice-cold PBS.[12]
-
Lyse the cells in ice-cold lysis buffer.[13]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[12]
-
Determine the protein concentration of each lysate using a BCA assay.[12]
-
Prepare samples by mixing equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boiling for 5-10 minutes.[12]
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[12]
-
Analyze the band intensities relative to a loading control (e.g., β-actin).
-
Mandatory Visualizations
Caption: Mechanism of action of this compound on the EGFR signaling pathway.
Caption: Activation of MET as a bypass pathway to overcome this compound-mediated EGFR inhibition.
Caption: A logical workflow for investigating the mechanisms of resistance to this compound.
References
- 1. international-biopharma.com [international-biopharma.com]
- 2. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 4. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Combination Therapies in Cancer Treatment: Enhancing Efficacy and Reducing Resistance [frontiersin.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 14. medium.com [medium.com]
appropriate negative controls for DB2313 experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the appropriate use of negative controls in experiments involving DB2313, a potent inhibitor of the transcription factor PU.1. Adherence to rigorous experimental design, including the use of appropriate negative controls, is paramount for generating reliable and interpretable data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why is it important for selecting negative controls?
A1: this compound is a heterocyclic diamidine that binds to the AT-rich minor groove of DNA adjacent to the PU.1 binding site.[1][2] This binding allosterically inhibits the interaction of the PU.1 transcription factor with its target DNA sequences.[3][4] Understanding this mechanism is critical for selecting negative controls that can distinguish between the specific allosteric inhibition of PU.1 and non-specific effects arising from DNA binding. An ideal negative control would bind to DNA in a similar manner but not cause the specific conformational change that prevents PU.1 binding.
Q2: What is the most basic negative control for any this compound experiment?
A2: The most fundamental negative control is a vehicle control, which is the solvent used to dissolve this compound, typically dimethyl sulfoxide (DMSO).[2] This control accounts for any effects the solvent may have on the experimental system, independent of this compound activity. All experimental conditions, including the final concentration of DMSO, should be identical between the vehicle control and the this compound-treated samples.
Q3: Are there any commercially available, structurally similar but inactive analogs of this compound to use as a negative control?
A3: Currently, there is no commercially available, validated inactive structural analog of this compound. The synthesis of such a compound would be the ideal negative control. In its absence, researchers must rely on a combination of other controls to build a strong case for the specificity of this compound's effects.
Q4: What are some alternative compounds that can be used as negative controls to assess non-specific DNA binding effects?
A4: Other DNA minor groove binders that are not known to specifically inhibit PU.1 can be used to control for effects related to DNA binding. These include:
-
Distamycin A: Binds to AT-rich regions of the DNA minor groove and has been shown to displace some transcription factors.[5][6] It can help differentiate the specific PU.1 inhibitory effect of this compound from general consequences of minor groove binding.
-
Netropsin: Another well-characterized AT-rich minor groove binder.
-
Hoechst 33258: A fluorescent dye that binds to the minor groove of DNA, primarily at AT-rich sequences.[7][8] While it can have its own off-target effects, its use can help to assess the general impact of a minor groove binding agent in a given assay.[7][8]
It is crucial to test these compounds at concentrations that result in a similar degree of DNA binding as this compound, if possible.
Q5: How can I genetically control for the specificity of this compound's action on PU.1?
A5: Genetic approaches provide a powerful method to validate the on-target effects of this compound. This can be achieved through:
-
PU.1 Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PU.1 expression.[9] The phenotype observed upon genetic depletion of PU.1 should phenocopy the effects of this compound treatment.
-
PU.1 Overexpression: In some contexts, overexpressing PU.1 might rescue or diminish the effects of this compound, providing further evidence of target engagement.
-
Cell Lines with Varying PU.1 Levels: Comparing the effects of this compound on cell lines with naturally high and low levels of PU.1 can demonstrate target dependency.[3]
Troubleshooting Guides
Issue 1: High background or off-target effects observed in cellular assays.
| Possible Cause | Troubleshooting Step |
| Non-specific DNA binding effects | Include a DNA minor groove binding agent that does not inhibit PU.1 (e.g., Distamycin A) as an additional negative control. This will help to distinguish between general effects of DNA binding and specific inhibition of PU.1. |
| Compound precipitation | Visually inspect the culture medium for any signs of precipitation. If observed, consider reducing the final concentration of this compound or using a different solvent system. |
| Cellular toxicity unrelated to PU.1 inhibition | Perform a dose-response curve and use the lowest effective concentration of this compound. Compare the cytotoxicity profile of this compound with that of other DNA minor groove binders. |
| Off-target protein interactions | While this compound is reported to be a specific PU.1 inhibitor, off-target interactions are always a possibility. Consider performing target engagement studies or using proteomics approaches to identify potential off-target binders. |
Issue 2: Inconsistent results in PU.1 reporter assays.
| Possible Cause | Troubleshooting Step |
| Variable transfection efficiency | Co-transfect a control plasmid expressing a different reporter (e.g., Renilla luciferase) to normalize for transfection efficiency. |
| Basal activity of the reporter construct | Ensure that the reporter construct has low basal activity in the absence of PU.1. This can be tested in PU.1-negative cell lines. |
| Sub-optimal this compound concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting the PU.1-driven reporter activity. |
| Plasmid integrity | Verify the integrity of the reporter plasmid and the PU.1 expression vector by sequencing. |
Issue 3: Difficulty interpreting Chromatin Immunoprecipitation (ChIP) results.
| Possible Cause | Troubleshooting Step |
| This compound affecting chromatin structure globally | Use a negative control DNA minor groove binder to assess its impact on global chromatin accessibility. |
| Inefficient immunoprecipitation | Ensure the PU.1 antibody is validated for ChIP. Include a positive control locus known to be bound by PU.1 and a negative control locus where PU.1 is not expected to bind. |
| Variability in sonication/enzymatic digestion | Optimize chromatin shearing to obtain fragments in the desired size range (typically 200-1000 bp). |
| High background signal | Pre-clear the chromatin with protein A/G beads before immunoprecipitation. Use stringent wash buffers to reduce non-specific binding. |
Experimental Protocols
Protocol 1: PU.1 Luciferase Reporter Assay
This protocol is designed to quantify the inhibitory effect of this compound on PU.1 transcriptional activity.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
PU.1 expression vector
-
Luciferase reporter vector containing a PU.1-responsive promoter
-
Renilla luciferase control vector
-
Transfection reagent
-
This compound
-
DMSO (vehicle)
-
Distamycin A (optional negative control)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed cells in a 24-well plate to be 70-80% confluent at the time of transfection.
-
Co-transfect cells with the PU.1 expression vector, the PU.1-responsive luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
24 hours post-transfection, replace the medium with fresh medium containing either vehicle (DMSO), this compound at various concentrations, or a negative control compound (e.g., Distamycin A).
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[10][11][12][13][14]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.
-
Calculate the percentage of inhibition of PU.1 activity by this compound relative to the vehicle control.
Protocol 2: Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol is used to determine if this compound treatment reduces the binding of PU.1 to its target gene promoters in cells.
Materials:
-
Mammalian cell line expressing PU.1
-
This compound
-
DMSO (vehicle)
-
Formaldehyde
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator or enzymatic digestion kit
-
ChIP-validated PU.1 antibody
-
Normal IgG (isotype control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR primers for a known PU.1 target gene promoter and a negative control region
-
qPCR master mix and instrument
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with either vehicle (DMSO) or this compound for the desired time.
-
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and lyse the cells to isolate the nuclei.
-
Lyse the nuclei and shear the chromatin to an average size of 200-1000 bp by sonication or enzymatic digestion.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with a ChIP-validated PU.1 antibody or a normal IgG control overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Perform qPCR using primers specific for a known PU.1 target gene promoter and a negative control genomic region.
-
Analyze the data using the percent input method or fold enrichment over the IgG control.
Data Presentation
Table 1: Summary of Negative Controls for this compound Experiments
| Control Type | Purpose | Examples | Considerations |
| Vehicle Control | To control for the effects of the solvent. | DMSO | The final concentration of the vehicle should be consistent across all experimental groups. |
| Inactive Structural Analog | To control for off-target effects of the compound scaffold. | Currently unavailable | Ideal control if synthesized and validated. |
| Alternative DNA Minor Groove Binder | To distinguish specific PU.1 inhibition from general DNA binding effects. | Distamycin A, Netropsin, Hoechst 33258 | Should be used at concentrations that elicit comparable DNA binding to this compound. May have their own off-target effects. |
| Genetic Controls | To validate the on-target effect on PU.1. | PU.1 knockdown/knockout, PU.1 overexpression | Provides strong evidence for target specificity. |
| Isotype Control (for ChIP) | To control for non-specific binding of the antibody. | Normal IgG from the same species as the primary antibody | Essential for interpreting ChIP data. |
| Negative Gene/Genomic Region (for qPCR/ChIP) | To establish a baseline for non-specific binding or transcriptional activity. | A gene promoter not regulated by PU.1 or an intergenic region | Crucial for calculating fold enrichment. |
Mandatory Visualization
References
- 1. Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of the transcription factor PU.1 in leukemia. [escholarship.org]
- 5. Minor Groove Binder Distamycin Remodels Chromatin but Inhibits Transcription | PLOS One [journals.plos.org]
- 6. The anti-cancer agent distamycin A displaces essential transcription factors and selectively inhibits myogenic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Hoechst 33258 on condensation patterns of hetero- and euchromatin in mitotic and interphase nuclei of Drosophila nasuta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Pharmacological inhibition of the transcription factor PU.1 in leukemia | Semantic Scholar [semanticscholar.org]
- 10. assaygenie.com [assaygenie.com]
- 11. thesciencenotes.com [thesciencenotes.com]
- 12. content.abcam.com [content.abcam.com]
- 13. med.emory.edu [med.emory.edu]
- 14. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
Technical Support Center: Interpreting Unexpected Phenotypes Following DB2313 Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting unexpected phenotypes observed during experiments with DB2313, a potent inhibitor of the transcription factor PU.1.[1] This guide is intended for professionals in drug development and scientific research.
Introduction to this compound
This compound is a small molecule inhibitor that targets the transcription factor PU.1, a critical regulator of gene expression in hematopoietic and other cell lineages.[2][3][4] It functions as a DNA minor groove binder, allosterically inhibiting the binding of PU.1 to its target DNA sequences.[5] The expected on-target effects of this compound in cancer cells, particularly in acute myeloid leukemia (AML), include the induction of apoptosis, reduction of cell proliferation, and decreased clonogenicity.[5][6] However, due to its mechanism of action and the multifaceted role of its target, researchers may encounter unexpected phenotypes. This guide provides a framework for understanding and troubleshooting these observations.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
This compound is designed to inhibit the transcription factor PU.1. In AML cell lines, this leads to a set of well-characterized anti-leukemic phenotypes.
| Phenotype | Cell Line/Model | Observed Effect | Concentration/Dose |
| Reduced Cell Viability | Murine PU.1 URE-/- AML cells | IC50 of 7.1 µM[6] | 7.1 µM |
| Induction of Apoptosis | Murine PU.1 URE-/- AML cells | 3.5-fold increase in apoptotic cells[6] | Not specified |
| Decreased Clonogenicity | Murine PU.1 URE-/- AML cells | Significant decrease in 2nd and 3rd rounds of plating; complete disruption by 4th round[6] | 330 nM[5] |
| Tumor Growth Suppression | B16-OVA melanoma and 4T1 breast tumor mouse models | Significant suppression of tumor growth[7] | 17 mg/kg, i.p. |
| Reduced Leukemia Progression | Murine and human AML xenotransplantation models | Decreased tumor burden and increased survival[5] | 17 mg/kg, i.p. |
Q2: I am observing significant cytotoxicity in non-hematopoietic cell lines. Is this expected?
While this compound has been primarily studied in the context of hematological malignancies, observing effects in other cell types is plausible due to the broad roles of PU.1 and the nature of DNA minor groove binders.
Potential Causes and Troubleshooting:
-
PU.1 Expression in Non-Hematopoietic Cells: PU.1 is expressed in a variety of non-hematopoietic cells, including certain neurons, microglia, and some epithelial cells, where it regulates cell-specific gene expression.[8][9] Inhibition of PU.1 in these cells could lead to unexpected cytotoxicity.
-
Troubleshooting:
-
Confirm PU.1 Expression: Perform qPCR or western blotting to verify the expression of PU.1 in your cell line.
-
Titrate this compound Concentration: Determine the IC50 of this compound in your specific cell line to identify a therapeutic window.
-
-
-
Off-Target Effects of DNA Minor Groove Binding: As a DNA minor groove binder, this compound could potentially interfere with the binding of other transcription factors or DNA-binding proteins that recognize AT-rich sequences.[10][11] This could lead to off-target gene regulation and subsequent cytotoxicity.
-
Troubleshooting:
-
Use a Different PU.1 Inhibitor: If available, compare the effects of this compound with a structurally different PU.1 inhibitor.
-
Global Gene Expression Analysis: Perform RNA-sequencing to identify differentially expressed genes and affected pathways to uncover potential off-target effects.
-
-
Q3: My cells are showing morphological changes, such as flattening and increased adherence, but are not undergoing apoptosis. What could be happening?
Changes in cell morphology without concurrent apoptosis can indicate a cytostatic effect or the induction of a specific cellular process like differentiation or senescence.
Potential Causes and Troubleshooting:
-
Induction of Differentiation: PU.1 is a master regulator of hematopoietic differentiation, and its inhibition can alter the differentiation state of cells.[4][12] In some contexts, this may manifest as morphological changes.
-
Troubleshooting:
-
Assess Differentiation Markers: Use flow cytometry or western blotting to analyze the expression of cell-specific differentiation markers.
-
Cell Cycle Analysis: Perform cell cycle analysis to determine if the cells are arrested at a specific phase, which can be indicative of differentiation.
-
-
-
Cellular Senescence: Some anti-cancer agents can induce senescence, a state of irreversible growth arrest, which is often accompanied by a flattened and enlarged cell morphology.
-
Troubleshooting:
-
Senescence-Associated β-Galactosidase Staining: Perform a β-galactosidase assay, a common marker for senescent cells.
-
Assess Senescence-Associated Secretory Phenotype (SASP): Use ELISAs or multiplex assays to measure the secretion of SASP factors like IL-6 and IL-8.
-
-
Q4: I am seeing a paradoxical increase in the expression of some pro-survival genes after this compound treatment. Why would an inhibitor do this?
The inhibition of a key transcription factor can sometimes trigger compensatory signaling pathways.
Potential Causes and Troubleshooting:
-
Feedback Loops: Inhibition of PU.1 might disrupt a negative feedback loop, leading to the upregulation of other transcription factors that control pro-survival genes.
-
Troubleshooting:
-
Pathway Analysis: Use bioinformatics tools to analyze potential feedback loops involving PU.1 and other transcription factors in your cellular context.
-
Inhibitor Combination Studies: Combine this compound with inhibitors of the suspected compensatory pathways to see if the pro-survival gene expression is abrogated.
-
-
-
Off-Target Activation of Other Pathways: As a DNA minor groove binder, this compound could inadvertently activate other signaling pathways.
-
Troubleshooting:
-
Phospho-protein arrays: Use antibody arrays to screen for the activation of various signaling pathways.
-
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway and potential effects.
Caption: A logical workflow for troubleshooting unexpected phenotypes.
Key Experimental Protocols
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[7][13][14]
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed and treat cells with this compound for the desired time. Include untreated and positive controls.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsin-EDTA, and neutralize with medium containing serum.
-
Centrifuge cells at 300 x g for 5 minutes and wash the pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (or volumes as recommended by the manufacturer).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.[1][3][15]
Materials:
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS with 100 µg/mL RNase A and 0.1% Triton X-100)
-
70% Ethanol, ice-cold
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Harvest approximately 1-2 x 10^6 cells per sample.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a linear scale for PI fluorescence.
-
Use a doublet discrimination gate to exclude cell aggregates.
-
The DNA content will correspond to different cell cycle phases: G0/G1 (2n), S (between 2n and 4n), and G2/M (4n).
-
Cell Proliferation Assay (WST-1)
The WST-1 assay is a colorimetric assay for the quantification of cell proliferation and viability.[6][16][17]
Materials:
-
WST-1 reagent
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium.
-
Include wells with medium only for background control.
-
-
Treatment:
-
Allow cells to adhere overnight (for adherent cells).
-
Add various concentrations of this compound to the wells. Include a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
-
Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.
-
Gently shake the plate for 1 minute.
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 630 nm.
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Disclaimer: This technical support guide is for informational purposes only and is intended for use by qualified scientific professionals. The information provided is based on publicly available research and should not be considered a substitute for rigorous experimental design and validation. Always refer to the manufacturer's instructions for specific reagents and instruments.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. bosterbio.com [bosterbio.com]
- 6. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Mechanisms of Action of Hematopoietic Transcription Factor PU.1 in Initiation of T-Cell Development [frontiersin.org]
- 10. Transcription Factor Inhibition: Lessons Learned and Emerging Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heterocyclic Diamidine Interactions at AT Base Pairs in the DNA Minor Groove: Effects of Heterocycle Differences, DNA AT Sequence and Length - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. kumc.edu [kumc.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. materialneutral.info [materialneutral.info]
- 17. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
minimizing DB2313 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing DB2313 precipitation in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Issue: My this compound powder is not dissolving in aqueous buffer.
-
Cause: this compound is practically insoluble in water.[1][2] Direct dissolution in aqueous buffers will likely be unsuccessful.
-
Solution: A stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), must be prepared first.[2][3] Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[2]
Issue: I observed a precipitate after diluting my this compound DMSO stock solution into an aqueous medium.
-
Cause: This phenomenon, known as solvent-shifting precipitation, is common for poorly water-soluble compounds.[4] When the concentrated DMSO stock is introduced to the aqueous environment, the this compound is no longer soluble and crashes out of solution.[4]
-
Solution:
-
Use of Co-solvents and Surfactants: For many applications, especially in vivo studies, a formulation containing co-solvents and surfactants is necessary to maintain solubility.[1] A common formulation involves a combination of DMSO, PEG300, Tween-80, and saline.[1][3]
-
Stepwise Dilution: Instead of a single large dilution, add the DMSO stock to the aqueous solution dropwise while vortexing or stirring to facilitate mixing and minimize localized high concentrations.
-
Sonication and Heating: If precipitation occurs during preparation, gentle heating and/or sonication can help redissolve the compound.[1][3]
-
Issue: My prepared this compound solution was initially clear but became cloudy over time.
-
Cause: This may indicate that the solution is supersaturated and the compound is slowly precipitating out.[5] Other factors can include temperature fluctuations or interactions with components in the buffer or media.[5]
-
Solution:
-
Prepare Fresh Solutions: It is highly recommended to prepare aqueous working solutions of this compound fresh for each experiment and use them promptly.[1][2]
-
Proper Storage: Store DMSO stock solutions in single-use aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to avoid repeated freeze-thaw cycles.[1][2]
-
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: this compound is practically insoluble in water and ethanol.[2] It is soluble in DMSO, and its solubility can be enhanced in aqueous solutions through the use of co-solvents.[1][2][3]
Q2: What are the recommended solvent formulations for in vitro and in vivo studies?
A2: The choice of solvent will depend on the specific experimental requirements. For in vitro cell-based assays, a final concentration of DMSO should typically be kept low (e.g., <0.1%) to avoid solvent-induced toxicity. For in vivo studies, more complex formulations are often required to achieve desired concentrations and maintain solubility upon administration.[1]
Q3: How should I store my this compound?
A3: Solid this compound powder should be stored at -20°C for up to 3 years.[3] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to one year.[2][3] Avoid repeated freeze-thaw cycles.[2]
Quantitative Data Summary
| Solvent System | Solubility | Notes |
| Water | < 0.1 mg/mL (insoluble) | [1] |
| Ethanol | Insoluble | [2] |
| DMSO | ≥ 10 mg/mL (14.1 mM) | Use fresh, anhydrous DMSO.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.33 mg/mL (4.70 mM) | Results in a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 3.33 mg/mL (4.70 mM) | Forms a suspended solution; requires sonication.[1][6] |
| 50% PEG300, 50% Saline | 5 mg/mL (7.05 mM) | Forms a suspended solution; requires sonication.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1 mg/mL (1.41 mM) | Sonication is recommended.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder.
-
Add fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex or sonicate until the powder is completely dissolved.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution for In Vivo Use
This protocol is an example for preparing a formulation with co-solvents.
-
Start with a high-concentration stock solution of this compound in DMSO (e.g., 33.3 mg/mL).
-
In a separate tube, prepare the vehicle by mixing 40% PEG300, 5% Tween-80, and 45% saline.
-
Slowly add the this compound DMSO stock to the vehicle to make up the remaining 10% of the final volume while vortexing. For example, to prepare 1 mL of solution, add 100 µL of 33.3 mg/mL this compound in DMSO to 900 µL of the vehicle.
-
If any precipitation is observed, sonicate the solution until it becomes clear.[1]
-
Use the prepared solution immediately.[2]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: General workflow for preparing a this compound working solution.
References
Validation & Comparative
A Comparative Guide to PU.1 Knockdown: DB2313 vs. shRNA
For researchers in hematology, oncology, and immunology, the transcription factor PU.1 is a critical target for studying and manipulating hematopoietic cell differentiation and proliferation. Two prominent methods for reducing PU.1 activity are the use of the small molecule inhibitor DB2313 and short hairpin RNA (shRNA)-mediated gene knockdown. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their studies.
At a Glance: this compound vs. shRNA for PU.1 Inhibition
| Feature | This compound | shRNA (short hairpin RNA) |
| Mechanism of Action | Allosteric inhibition of PU.1-chromatin binding by interacting with the DNA minor groove flanking PU.1 binding motifs.[1][2] | Post-transcriptional gene silencing by RNA interference, leading to mRNA degradation. |
| Nature of Inhibition | Reversible, dose-dependent inhibition of PU.1 binding to DNA.[1] | Stable, long-term knockdown of PU.1 expression.[3][4] |
| Reported Efficacy | IC50 of 5 µM for inhibition of PU.1-dependent reporter gene transactivation.[5] IC50 of 7.1 µM for decreasing growth of PU.1 URE–/– AML cells.[5] | shPU.1_1: 18% mean decrease in viable primary human AML cells.[1] shPU.1_2: 74% mean decrease in viable primary human AML cells.[1] |
| Functional Outcomes | Decreased cell growth, reduced clonogenic capacity, and increased apoptosis in AML cells.[1][5] | Decreased cell growth, reduced clonogenic capacity, and increased apoptosis in AML cells.[1] |
| Delivery Method | Direct addition to cell culture media or in vivo administration (e.g., intraperitoneal injection).[5][6] | Transduction using viral vectors (e.g., lentivirus, retrovirus) to integrate into the host genome.[4][7] |
| Off-Target Effects | Potential for off-target binding to other DNA minor grooves, though shown to be selective for PU.1 over other ETS transcription factors.[6] | Potential for off-target gene silencing and cellular toxicity due to viral vector integration or immune responses.[4] |
| Temporal Control | Rapid onset of action and reversible upon removal of the compound. | Constitutive knockdown in stable cell lines, requiring inducible systems for temporal control. |
Experimental Data Summary
Functional Inhibition of PU.1 in Acute Myeloid Leukemia (AML) Cells
A key study provides a functional comparison of this compound and shRNA in murine and human AML cells.
| Treatment | Cell Type | Effect on Cell Viability (Mean Decrease) | Effect on Colony Formation (Mean Decrease) |
| shPU.1_1 | Primary Human AML Cells | 18%[1] | 27%[1] |
| shPU.1_2 | Primary Human AML Cells | 74%[1] | 60%[1] |
| This compound | PU.1 URE–/– AML Cells | IC50 = 7.1 µM[5] | Significant decrease in clonogenicity[5] |
These results indicate that a highly efficient shRNA (shPU.1_2) can lead to a more pronounced reduction in viable cells and colony formation compared to a less efficient shRNA (shPU.1_1).[1] this compound also effectively reduces cell growth and clonogenicity in a dose-dependent manner.[5]
Experimental Protocols
PU.1 Inhibition with this compound
-
Preparation of this compound Stock Solution : this compound can be dissolved in DMSO to create a stock solution (e.g., 33.3 mg/mL).[5]
-
Cell Treatment :
-
For in vitro assays, the DMSO stock solution is diluted in cell culture medium to the desired final concentration.[8] For example, THP-1 cells can be treated with 3 µM this compound for 72 hours.[9]
-
AML cells can be treated with varying concentrations to determine the IC50 for growth inhibition.[10]
-
-
Assessment of Inhibition :
-
Cell Viability and Apoptosis : Cell viability can be assessed using assays like trypan blue exclusion or MTT assays. Apoptosis can be measured by Annexin V and PI staining followed by flow cytometry.[1][10]
-
Clonogenic Assays : Cells are plated in semisolid media containing this compound, and colonies are counted after a period of incubation (e.g., 14 days).[10]
-
Gene Expression Analysis : The effect on PU.1 target gene expression can be measured by RT-qPCR.[8]
-
Chromatin Immunoprecipitation (ChIP) : To confirm the disruption of PU.1 binding to its target promoters, ChIP-seq or ChIP-qPCR can be performed on treated and untreated cells.[9]
-
PU.1 Knockdown using shRNA
-
shRNA Design and Vector Construction :
-
Design at least two shRNA sequences targeting the PU.1 mRNA to ensure at least one provides significant knockdown.[3] A scrambled sequence should be used as a negative control.[11]
-
The shRNA sequences are cloned into a suitable expression vector, often a lentiviral vector containing a selectable marker (e.g., puromycin resistance) and a fluorescent reporter (e.g., EGFP).[12]
-
-
Lentivirus Production :
-
Cell Transduction :
-
Selection of Stable Knockdown Cells :
-
Verification of Knockdown :
Visualizing the Methodologies
Caption: A flowchart comparing the experimental workflows for PU.1 inhibition using this compound and shRNA-mediated knockdown.
PU.1 Signaling and Inhibition
PU.1 is a master regulator in the hematopoietic system, controlling the development and function of myeloid and lymphoid cells.[15][16] It acts by binding to specific DNA sequences (PU boxes) in the promoter and enhancer regions of its target genes, thereby regulating their transcription.[16] These target genes are involved in crucial cellular communication pathways, including cytokine and antibody receptor signaling.[17]
Caption: A diagram illustrating the normal function of PU.1 and the inhibitory mechanisms of this compound and shRNA.
Conclusion
Both this compound and shRNA are effective tools for reducing PU.1 activity, each with distinct advantages and disadvantages.
-
This compound offers a rapid, reversible, and dose-dependent method for inhibiting PU.1 function. Its small-molecule nature makes it suitable for acute studies and potential therapeutic applications. However, the potential for off-target effects, common to many small molecule inhibitors, should be considered.
-
shRNA provides a robust and long-term solution for PU.1 knockdown, ideal for creating stable cell lines for prolonged studies. The efficiency of knockdown can vary significantly between different shRNA constructs, necessitating careful validation. The use of viral vectors also introduces considerations of insertional mutagenesis and cellular toxicity.
The choice between this compound and shRNA will ultimately depend on the specific experimental goals, the required duration of PU.1 suppression, and the cell system being used. For studies requiring acute and reversible inhibition, this compound is an excellent choice. For long-term, stable suppression of PU.1 expression, shRNA-mediated knockdown is the more appropriate method.
References
- 1. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of the Transcription Factor PU.1 Suppresses Tumor Growth in Mice by Promoting the Recruitment of Cytotoxic Lymphocytes Through the CXCL9-CXCR3 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shRNA knockdown [protocols.io]
- 8. scispace.com [scispace.com]
- 9. SWI/SNF Blockade Disrupts PU.1-Directed Enhancer Programs in Normal Hematopoietic Cells and Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. researchgate.net [researchgate.net]
- 13. The effect of PU.1 knockdown on gene expression and function of mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PU.1 Directly Regulates cdk6 Gene Expression, Linking the Cell Proliferation and Differentiation Programs in Erythroid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. PU.1 and partners: regulation of haematopoietic stem cell fate in normal and malignant haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The transcription factor PU.1 is a critical regulator of cellular communication in the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing DB2313 with other PU.1 inhibitors like DB1976
A Comprehensive Comparison of PU.1 Inhibitors: DB2313 vs. DB1976
For researchers and professionals in drug development, the transcription factor PU.1 has emerged as a critical target, particularly in the context of acute myeloid leukemia (AML). PU.1 plays a pivotal role in hematopoietic differentiation, and its dysregulation is implicated in leukemogenesis. This guide provides a detailed comparison of two prominent PU.1 inhibitors, this compound and DB1976, summarizing their performance based on available experimental data.
Mechanism of Action
Both this compound and DB1976 are heterocyclic diamidines that function as allosteric inhibitors of PU.1. They achieve this by binding to the minor groove of AT-rich DNA sequences that flank the core PU.1 binding motif. This binding induces a conformational change in the DNA, which in turn prevents PU.1 from successfully binding to its target promoter and enhancer regions. This disruption of the PU.1-DNA interaction leads to the downregulation of PU.1 target genes, ultimately inducing apoptosis and inhibiting the proliferation of leukemic cells.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and DB1976 based on published studies. It is important to note that these values are derived from different studies and may not be directly comparable due to potential variations in experimental conditions.
Table 1: In Vitro Potency and Binding Affinity
| Parameter | This compound | DB1976 | Reference |
| PU.1 Binding Inhibition (IC50) | 14 nM | 10 nM | [1] |
| PU.1/DNA Complex Inhibition (KD) | Not explicitly stated | 12 nM | [2][3] |
| PU.1-dependent Reporter Gene Transactivation (IC50) | 5 µM | 2.4 µM | [2][4] |
Table 2: Cellular Activity in AML Models
| Parameter | This compound | DB1976 | Reference |
| AML Cell Growth Inhibition (IC50 in PU.1 URE–/– cells) | 7.1 µM | 105 µM | [2][4] |
| Apoptosis Induction in Murine PU.1 URE–/– AML cells | 3.5-fold increase | 1.6-fold increase | [2][4] |
| Decrease in Viable Primary Human AML Cells | 72% | 81% | [5] |
| Decrease in Clonogenic Capacity of Primary Human AML Cells | 60% | 36% | [5] |
Table 3: In Vivo Efficacy
| Parameter | This compound | DB1976 | Reference |
| Administration | 17 mg/kg; i.p.; three times per week; for 3 weeks | Not explicitly stated in a comparable in vivo study | [4] |
| Outcome | Decreased leukemia progression and increased survival in mice | Not explicitly stated in a comparable in vivo study | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of these PU.1 inhibitors and a general workflow for their evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below. These are generalized protocols based on standard laboratory practices.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Immobilization: Recombinant PU.1 protein is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Binding Analysis: A series of concentrations of the inhibitor (this compound or DB1976) in a suitable running buffer (e.g., HBS-EP) are injected over the sensor surface.
-
Data Collection: The association and dissociation of the inhibitor to PU.1 are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
PU.1-Dependent Reporter Gene Assay
-
Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with a PU.1 expression vector and a reporter plasmid containing a luciferase or fluorescent protein gene under the control of a PU.1-responsive promoter.
-
Inhibitor Treatment: The transfected cells are treated with various concentrations of the PU.1 inhibitor.
-
Reporter Activity Measurement: After a defined incubation period, the cells are lysed, and the reporter protein activity (e.g., luminescence for luciferase) is measured.
-
Data Analysis: The reporter activity is normalized to a control (e.g., co-transfected Renilla luciferase) to account for transfection efficiency. The IC50 value is calculated by plotting the normalized reporter activity against the inhibitor concentration.
Cell Viability (MTT) Assay
-
Cell Seeding: AML cells are seeded in a 96-well plate at a predetermined density.
-
Inhibitor Treatment: The cells are treated with a range of concentrations of the inhibitor for a specified duration (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined.
Clonogenic Assay
-
Cell Treatment: AML cells are treated with the inhibitor for a defined period.
-
Plating in Semi-Solid Medium: After treatment, the cells are washed and plated in a semi-solid medium (e.g., methylcellulose-based medium) that supports colony formation.
-
Incubation: The plates are incubated for 1-2 weeks to allow for the formation of colonies.
-
Colony Staining and Counting: Colonies are stained (e.g., with crystal violet) and counted.
-
Data Analysis: The number of colonies in the treated groups is compared to the untreated control to assess the effect of the inhibitor on the self-renewal capacity of the cells.
In Vivo Efficacy in AML Mouse Model
-
Xenograft Establishment: Immunodeficient mice are engrafted with human AML cells (e.g., MOLM-13) or a murine AML cell line.
-
Inhibitor Administration: Once the leukemia is established, the mice are treated with the inhibitor (e.g., via intraperitoneal injection) according to a defined dosing schedule.
-
Monitoring: The disease progression is monitored by assessing tumor burden (e.g., through bioluminescence imaging or flow cytometry analysis of peripheral blood/bone marrow) and overall survival.
-
Data Analysis: The tumor growth and survival curves of the treated group are compared to a vehicle-treated control group to evaluate the in vivo efficacy of the inhibitor.
Conclusion
References
- 1. Targeting human clonogenic acute myelogenous leukemia cells via folate conjugated liposomes combined with receptor modulation by all-trans retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. texaschildrens.org [texaschildrens.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
DB2313: A Comparative Guide to In Vitro Target Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro target specificity of DB2313, a potent inhibitor of the transcription factor PU.1. The following sections detail its performance, supported by experimental data, and compare it with other alternatives where applicable.
Quantitative Data Summary
The following tables summarize the key in vitro performance metrics of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PU.1 Inhibition) | 14 nM | - | [1] |
| IC50 (PU.1-dependent reporter gene transactivation) | 5 µM | - | [1] |
| IC50 (Cell Growth Inhibition) | 7.1 µM | PU.1 URE-/- AML cells | [1][2] |
| Binding Affinity (Kd) for λB motif | 10-8 to 10-9 M range | - | [3] |
Mechanism of Action
This compound is a heterocyclic diamidine that acts as a potent inhibitor of the transcription factor PU.1.[1][3] It functions by binding to the minor groove of DNA at sequences flanking the PU.1 binding motif.[3][4] This binding induces a conformational change in the DNA, which in turn allosterically inhibits the binding of PU.1 to its target promoter regions.[3] This disruption of PU.1-DNA interaction leads to the downregulation of canonical PU.1 transcriptional targets.[3][4] In acute myeloid leukemia (AML) cells, this inhibition of PU.1 activity leads to decreased cell growth, reduced clonogenicity, and induction of apoptosis.[1][3][4]
Target Specificity and Off-Target Effects
This compound has demonstrated a high degree of specificity for inhibiting PU.1. Studies have shown that it selectively inhibits PU.1 among the ETS family of transcription factors.[4][5] For instance, at concentrations sufficient to saturate the PU.1 binding motif (λB motif), this compound showed no detectable binding to an alternative site specific for the ETS homolog ETS1.[3] While comprehensive off-target screening data is not publicly available, the available evidence suggests a favorable specificity profile for this compound. It is important to note that off-target effects are a possibility with any small molecule inhibitor and should be empirically evaluated in relevant model systems.[6]
Comparison with Alternative PU.1 Inhibitors
This compound is part of a family of heterocyclic diamidines that also includes DB1976 and DB2115. All three compounds have been shown to inhibit PU.1 binding to DNA.[3]
| Compound | IC50 (PU.1-DNA complex inhibition) | Reference |
| This compound | 10-8 to 10-9 M range | [3] |
| DB1976 | 10-8 to 10-9 M range | [3] |
| DB2115 | 10-8 to 10-9 M range | [3] |
The rank order of their IC50 values for inhibiting the PU.1-DNA complex corresponds with their binding affinities, suggesting a similar mechanism of action.[3]
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the determination of binding affinity of this compound to its DNA target using SPR.
Detailed Steps:
-
DNA Immobilization: A duplex DNA containing the λB motif, with a 5'-end biotin label, is immobilized on a streptavidin-functionalized sensor chip.[3]
-
Compound Injection: Different concentrations of this compound are injected over the sensor surface.[3]
-
Data Acquisition: The concentration-dependent increase in the SPR signal is measured at a steady state.[3]
-
Specificity Control: To assess specificity, a control experiment is performed using a DNA sequence recognized by another ETS-family transcription factor, such as ETS1. This compound should show minimal to no binding to this control sequence.[3]
-
Data Analysis: The SPR response units (RU) are converted to the molar ratio of bound compound per mole of DNA. These values are then plotted against the concentration of unbound this compound to determine the dissociation constant (Kd).[3]
Cell Proliferation Assay
This assay is used to evaluate the effect of this compound on the viability of cancer cells.
Methodology:
-
Cell Plating: Cells, such as PU.1 URE-/- AML cells, are plated at a density of 0.5 × 10^5 to 2 × 10^5 cells in 100 µl of culture medium.[3]
-
Treatment: The cells are treated with varying concentrations of this compound or a vehicle control.[3]
-
Incubation: The cells are cultured for a specified period (e.g., 48 hours).
-
Viability Assessment: Cell viability is assessed using a suitable method, such as the MTS assay or by counting viable cells using trypan blue exclusion.
-
IC50 Determination: The concentration of this compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Logical Relationships in Target Validation
The validation of a specific molecular target like PU.1 for a compound such as this compound involves a logical progression from demonstrating direct binding to observing a cellular phenotype.
This workflow establishes a clear line of evidence from the initial molecular interaction to the ultimate biological consequence, strengthening the case for the on-target activity of the compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Apoptosis | TargetMol [targetmol.com]
- 3. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the Transcription Factor PU.1 Suppresses Tumor Growth in Mice by Promoting the Recruitment of Cytotoxic Lymphocytes Through the CXCL9-CXCR3 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icr.ac.uk [icr.ac.uk]
Confirming PU.1 Inhibition by DB2313: A Western Blot-Based Comparison Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DB2313 as a PU.1 inhibitor, supported by experimental data and detailed protocols for Western blot analysis.
The transcription factor PU.1, a critical regulator of myeloid and B-lymphoid cell development, has emerged as a promising therapeutic target in various diseases, including acute myeloid leukemia (AML) and solid tumors. This compound is a potent and selective small-molecule inhibitor of PU.1.[1][2][3] This guide details the use of Western blotting to confirm the inhibitory effects of this compound on the PU.1 signaling pathway, compares its activity with other inhibitory methods, and provides a comprehensive experimental protocol.
Comparison of PU.1 Inhibition Strategies
This compound represents a pharmacological approach to inhibit PU.1 function. Its mechanism is distinct from genetic knockdown methods like RNA interference (RNAi). This compound acts as an allosteric inhibitor by binding to the minor groove of DNA adjacent to the PU.1 binding site, thereby disrupting its interaction with target gene promoters.[3][4] This leads to the downregulation of canonical PU.1 transcriptional targets.[3][5] In contrast, RNAi directly reduces the total cellular levels of the PU.1 protein. The following table summarizes the key differences and experimental readouts for these approaches.
| Feature | This compound (Small Molecule Inhibitor) | RNA interference (shRNA/siRNA) |
| Mechanism of Action | Allosterically inhibits PU.1-DNA binding.[3][6] | Degrades PU.1 mRNA, reducing protein synthesis.[3][7] |
| Primary Effect | Decreased transcriptional activity of PU.1.[1][3] | Decreased total PU.1 protein levels.[3] |
| Western Blot Readout | No significant change in total PU.1 protein levels expected.[8] Downregulation of downstream targets (e.g., MYC, c-Jun) is a key indicator.[9] | Significant reduction in the intensity of the PU.1 protein band. |
| Selectivity | Selective for PU.1 over other ETS family transcription factors.[3] | Highly specific to the PU.1 mRNA sequence. |
| Reversibility | Potentially reversible upon withdrawal of the compound. | Long-lasting effect, can be designed for stable knockdown. |
| Off-target Effects | Potential for off-target binding, though shown to be highly selective for PU.1. | Potential for off-target mRNA degradation. |
| In Vivo Application | Has demonstrated efficacy in murine and human AML xenotransplantation models.[3][5] | Delivery can be challenging in vivo. |
Experimental Workflow for Western Blot Analysis
The following diagram illustrates the key steps to confirm PU.1 inhibition by this compound using Western blotting, focusing on the analysis of downstream target proteins.
PU.1 Signaling Pathway and Point of Inhibition
PU.1 acts as a master regulator of gene expression in hematopoietic cells. It binds to specific DNA sequences in the promoter and enhancer regions of its target genes, recruiting co-activators and initiating transcription. This compound intervenes at the level of DNA binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of the Transcription Factor PU.1 Suppresses Tumor Growth in Mice by Promoting the Recruitment of Cytotoxic Lymphocytes Through the CXCL9-CXCR3 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Epigallocatechin gallate regulates the myeloid-specific transcription factor PU.1 in macrophages | PLOS One [journals.plos.org]
- 9. aacrjournals.org [aacrjournals.org]
Head-to-Head Comparison of DB2313 and DB2115 in Acute Myeloid Leukemia (AML)
In the landscape of Acute Myeloid Leukemia (AML) therapeutics, the transcription factor PU.1 has emerged as a critical target.[1][2] Disruption of PU.1 expression or activity is observed in over half of AML patients, making it an attractive, albeit challenging, therapeutic vulnerability.[1] This guide provides a detailed head-to-head comparison of two experimental small-molecule inhibitors, DB2313 and DB2115, which have been developed to target PU.1.
Overview of this compound and DB2115
This compound and DB2115 belong to a family of heterocyclic diamidines designed to allosterically interfere with the binding of PU.1 to chromatin.[1] Their mechanism of action involves binding to the minor groove of DNA at sequences flanking the PU.1 binding motifs. This interaction disrupts the association of PU.1 with the promoters of its target genes, leading to the downregulation of key transcriptional programs essential for AML cell survival and proliferation.[1]
Performance Data
The following tables summarize the in vitro efficacy of this compound and DB2115 in various AML cell lines and primary patient samples. The data is primarily derived from a key study by Antony-Debré et al. (2017) in The Journal of Clinical Investigation.
Table 1: In Vitro Cytotoxicity (IC50)
| Compound | Murine PU.1 URE-/- AML Cells (μM) | Human THP-1 Cells (μM) | Human MOLM13 Cells (μM) |
| This compound | 7.1[3] | ~4[4] | ~5[4] |
| DB2115 | ~3[4] | ~2[4] | ~2[4] |
Table 2: Induction of Apoptosis
| Compound | Cell Line | Fold Increase in Apoptotic Cells (vs. Vehicle) |
| This compound | Murine PU.1 URE-/- AML | ~3.5[3] |
| DB2115 | Murine PU.1 URE-/- AML | ~2.5[4] |
Table 3: Effect on Clonogenicity
| Compound | Cell Line | Effect on Colony Formation |
| This compound | Murine PU.1 URE-/- AML | Significant decrease in second and third rounds of plating; complete disruption by the fourth round.[3] |
| DB2115 | Murine PU.1 URE-/- AML | Significant decrease in clonogenic capacity.[4] |
Mechanism of Action and Signaling Pathway
This compound and DB2115 act as inhibitors of the transcription factor PU.1. Their binding to the DNA minor groove prevents PU.1 from occupying the promoter regions of its target genes. This leads to a downregulation of the PU.1 transcriptional program, which is crucial for the survival and proliferation of AML cells. Key downstream targets affected by this inhibition include genes involved in cell cycle progression and myeloid differentiation, such as E2f1, Junb, and Csf1r.[1] The inhibition of PU.1 by these compounds has been shown to decrease cell growth, inhibit clonogenicity, and induce apoptosis in AML cells.[1]
Caption: Mechanism of action of this compound and DB2115 in AML.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate this compound and DB2115.
Cell Viability Assay
Murine PU.1 URE-/- AML cells or human AML cell lines (THP-1, MOLM13) were seeded in 96-well plates and treated with increasing concentrations of this compound, DB2115, or vehicle control for a specified period (e.g., 72 hours). Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader, and data were normalized to vehicle-treated controls to determine the half-maximal inhibitory concentration (IC50).
Apoptosis Assay
Apoptosis was quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. AML cells were treated with the respective compounds or vehicle for 48 hours. After treatment, cells were washed and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., BD Biosciences). The percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis) was determined using a flow cytometer.
Clonogenicity (Colony Formation) Assay
The effect of the compounds on the self-renewal capacity of AML cells was assessed by methylcellulose colony-forming assays. Murine PU.1 URE-/- AML cells were plated in methylcellulose medium (e.g., MethoCult M3231, STEMCELL Technologies) containing the compounds or vehicle. Colonies were counted after a defined incubation period (e.g., 7-10 days). For serial replating assays, cells from the primary colonies were harvested, washed, and replated in fresh methylcellulose medium with the respective treatments. This process was repeated for several passages to assess the long-term impact on clonogenicity.
Caption: General experimental workflow for in vitro comparison.
Summary and Conclusion
Both this compound and DB2115 demonstrate potent anti-leukemic activity in preclinical models of AML by effectively inhibiting the transcription factor PU.1. Based on the available data, DB2115 appears to have a slight advantage in terms of in vitro cytotoxicity, exhibiting lower IC50 values across multiple AML cell lines. However, this compound has also been shown to be highly effective, particularly in inducing apoptosis and disrupting the long-term clonogenic potential of AML cells. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of these compounds and to determine which may be a more promising candidate for clinical development in the treatment of AML.
References
Assessing the Specificity of DB2313 Against Other ETS Factors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the DNA-binding inhibitor DB2313 and its specificity for the E26 transformation-specific (ETS) transcription factor PU.1 over other ETS family members. The information presented herein is supported by experimental data to aid researchers in evaluating this compound for their specific applications.
This compound is a potent, cell-permeable heterocyclic diamidine that functions as an allosteric inhibitor of the transcription factor PU.1.[1][2] It operates by binding to the minor groove of AT-rich DNA sequences that flank the core GGAA/T binding motif of PU.1.[3] This interaction with the DNA backbone induces a conformational change that prevents PU.1 from successfully binding to the major groove, thereby inhibiting its transcriptional activity.[3] This mechanism of action provides a basis for achieving specificity among the highly conserved ETS family of transcription factors, which all recognize a similar core DNA sequence.
Quantitative Assessment of this compound Specificity
The specificity of this compound has been primarily evaluated by comparing its activity against PU.1 and the closely related ETS factor, ETS1. Experimental data demonstrates a significant preference of this compound for the PU.1 binding site over the ETS1 binding site.
| Compound | Target ETS Factor | Target DNA Sequence | Binding/Inhibition | Method | Reference |
| This compound | PU.1 | λB (5'-AAATAAAA-GGAA-3') | IC50 in the 10⁻⁸ to 10⁻⁹ M range | Surface Plasmon Resonance (SPR) | [3] |
| This compound | ETS1 | 5'-GCCGGAAGTG-3' | No detectable binding even at 100 nM | Surface Plasmon Resonance (SPR) | [3] |
Signaling Pathway of PU.1 Inhibition by this compound
The following diagram illustrates the mechanism by which this compound inhibits the transcriptional activity of PU.1.
Caption: Mechanism of PU.1 inhibition by this compound in the cell nucleus.
Experimental Protocols
Detailed methodologies for key experiments used to assess the specificity of this compound are provided below.
Surface Plasmon Resonance (SPR) for Inhibition of Protein-DNA Interaction
This protocol is adapted from studies evaluating the binding of small molecules to DNA and their inhibition of transcription factor binding.
Objective: To quantitatively measure the binding of this compound to specific DNA sequences and its ability to inhibit the binding of ETS factors.
Materials:
-
Biacore T200 or similar SPR instrument
-
Streptavidin (SA) sensor chip
-
Biotinylated DNA oligonucleotides for PU.1 (e.g., λB sequence) and other ETS factors (e.g., ETS1 consensus sequence)
-
Recombinant purified ETS-domain proteins (PU.1, ETS1, etc.)
-
This compound and other test compounds
-
HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM glycine-HCl pH 2.5)
Procedure:
-
Chip Preparation: The streptavidin-coated sensor chip is docked in the SPR instrument. The surface is conditioned with several injections of high-salt and low-pH solutions as per the manufacturer's instructions.
-
DNA Immobilization: Biotinylated DNA oligonucleotides are diluted in HBS-EP+ buffer and injected over the sensor surface at a low flow rate. The amount of immobilized DNA is monitored in real-time until the desired response units (RU) are achieved. A reference flow cell is left unmodified or immobilized with a non-specific DNA sequence.
-
Compound Binding Analysis:
-
A series of concentrations of this compound are prepared in HBS-EP+ buffer.
-
Each concentration is injected over the DNA-immobilized and reference flow cells.
-
The association and dissociation of the compound are monitored in real-time.
-
The steady-state binding response is used to calculate the equilibrium dissociation constant (Kd).
-
-
Inhibition Assay:
-
A constant concentration of the ETS factor (e.g., PU.1 or ETS1) is pre-incubated with varying concentrations of this compound.
-
The mixtures are then injected over the respective DNA-immobilized sensor surface.
-
The reduction in the binding signal of the ETS factor in the presence of this compound is measured.
-
The concentration of this compound that causes a 50% reduction in the ETS factor binding (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
-
Data Analysis: The sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell. Kinetic and equilibrium data are fitted to appropriate binding models to determine association rates (ka), dissociation rates (kd), and affinity constants (Kd).
Experimental Workflow for Assessing Specificity
The following diagram outlines the general workflow for determining the specificity of an inhibitor like this compound.
Caption: Workflow for determining the specificity of this compound.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To qualitatively assess the inhibition of ETS factor-DNA binding by this compound.
Materials:
-
Radiolabeled (e.g., ³²P) or fluorescently labeled DNA probes for different ETS factors
-
Purified ETS proteins
-
This compound
-
Poly(dI-dC) as a non-specific competitor
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Native polyacrylamide gel
-
TBE buffer
-
Gel imaging system (PhosphorImager or fluorescence scanner)
Procedure:
-
Binding Reactions:
-
In separate tubes, the labeled DNA probe is incubated with the corresponding purified ETS protein in the binding buffer.
-
For competition assays, increasing concentrations of unlabeled ("cold") specific or non-specific DNA probes are added to confirm binding specificity.
-
For inhibition assays, the protein and probe are incubated with increasing concentrations of this compound.
-
All reactions are incubated at room temperature for a specified time (e.g., 20-30 minutes) to allow for complex formation.
-
-
Electrophoresis:
-
The reaction mixtures are loaded onto a native polyacrylamide gel.
-
The gel is run in TBE buffer at a constant voltage until the free probe has migrated a sufficient distance.
-
-
Visualization:
-
The gel is dried (for radiolabeled probes) and exposed to a phosphor screen or imaged directly (for fluorescent probes).
-
The resulting image will show a band for the free probe and a slower-migrating ("shifted") band for the protein-DNA complex.
-
-
Analysis: The intensity of the shifted band is quantified. A decrease in the intensity of the shifted band in the presence of this compound indicates inhibition of the protein-DNA interaction.
Discussion and Comparison with Other ETS Factors
The strong preference of PU.1 for AT-rich flanking sequences makes it a suitable target for AT-targeting diamidines like this compound.[3] Other ETS factors, such as those from the ERG, FLI1, and ETV1/4/5 subfamilies, have different flanking sequence preferences. It is therefore plausible that this compound would exhibit lower affinity for the binding sites of these other ETS factors. However, without direct experimental evidence, this remains a hypothesis.
Further research is required to fully elucidate the specificity profile of this compound across the entire ETS family. Such studies would likely involve screening this compound against a panel of ETS factors and their respective optimal DNA binding sites using the techniques described above. The results of such studies would be invaluable for the development of highly specific ETS factor inhibitors for therapeutic and research applications.
References
Comparative Analysis of Gene Expression Changes Induced by the PU.1 Inhibitor DB2313
For Immediate Release
A comprehensive analysis of gene expression alterations following treatment with DB2313, a potent inhibitor of the transcription factor PU.1, reveals significant changes in gene regulation implicated in cancer progression and immune response. This guide provides a comparative overview of the effects of this compound in acute myeloid leukemia (AML) and solid tumors, supported by experimental data from recent studies.
Executive Summary
This compound disrupts the binding of the transcription factor PU.1 to the promoter regions of its target genes, leading to widespread changes in gene expression. In AML, this inhibition downregulates key genes involved in cell growth and proliferation, while in the tumor microenvironment of solid cancers, it enhances the expression of chemokines that attract cytotoxic immune cells. This dual effect highlights the therapeutic potential of targeting PU.1 in different cancer contexts.
Data Presentation: Quantitative Gene Expression Changes
The following tables summarize the significant gene expression changes observed in different cancer models upon treatment with this compound.
Table 1: Differentially Expressed Genes in PU.1 URE–/– AML Cells Treated with this compound (Microarray Analysis)
| Gene Symbol | Regulation | Fold Change | p-value |
| Ly96 | Downregulated | - | <0.05 |
| Clec5a | Downregulated | - | <0.05 |
| Cdkn1a | Upregulated | - | <0.05 |
| Itgb2 | Downregulated | - | <0.05 |
| Fcgr3 | Downregulated | - | <0.05 |
| Gfi1 | Downregulated | - | <0.05 |
| A comprehensive list of 1,648 dysregulated transcripts is available in the GEO database under accession number GSE59806. |
Table 2: Upregulation of CXCL9 in Tumor-Associated Macrophages (TAMs) from Solid Tumors Treated with this compound (RNA-Seq Analysis)
| Gene Symbol | Regulation | Fold Change | p-value |
| CXCL9 | Upregulated | 2.1 | <0.01 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Microarray Analysis of AML Cells
Cell Culture and Treatment: PU.1 URE–/– AML cells were cultured and treated with this compound.
RNA Extraction and Microarray Hybridization: Total RNA was extracted from the treated and control cells. The quality and integrity of the RNA were assessed, and the samples were then hybridized to a microarray chip.
Data Analysis: The microarray data was normalized, and differentially expressed genes were identified by comparing the this compound-treated group to the vehicle control group. A fold change cutoff of at least 1.2 and a p-value of less than 0.05 were used to determine significance. The complete dataset is accessible through the Gene Expression Omnibus (GEO) with the accession number GSE59806.
RNA Sequencing of Tumor-Associated Macrophages (TAMs)
Isolation of TAMs and RNA Extraction: TAMs were isolated from melanoma tumors in mice treated with either this compound or a vehicle control. Total RNA was then extracted from the isolated TAMs.
Library Preparation and Sequencing: RNA-seq libraries were prepared from the extracted RNA. The libraries were then sequenced using a high-throughput sequencing platform to generate gene expression profiles.
Data Analysis: The sequencing reads were aligned to the mouse reference genome, and gene expression levels were quantified. Differentially expressed genes between the this compound-treated and control groups were identified. The full dataset and detailed protocol can be found in the supplementary materials of the cited publication.
Quantitative Real-Time PCR (qRT-PCR) Validation
cDNA Synthesis: Total RNA from treated and control cells was reverse-transcribed into complementary DNA (cDNA).
PCR Amplification: The cDNA was used as a template for real-time PCR with primers specific to the genes of interest. The relative expression of each gene was normalized to a housekeeping gene.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and the experimental workflows used to generate the gene expression data.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for microarray analysis.
Caption: Experimental workflow for RNA sequencing.
Validating the Mechanism of DB2313-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DB2313, a potent inhibitor of the transcription factor PU.1, with other apoptosis-inducing agents. We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of the underlying molecular pathways to facilitate a thorough understanding of this compound's mechanism of action.
Unveiling the Anti-Leukemic Potential of this compound
This compound is a small molecule inhibitor that has demonstrated significant promise in inducing apoptosis, particularly in acute myeloid leukemia (AML) cells.[1] Its primary mechanism of action involves the disruption of the interaction between the transcription factor PU.1 and its target gene promoters.[1] This interference with PU.1, a critical regulator of myeloid differentiation and cell survival, triggers a cascade of events culminating in programmed cell death.
Comparative Performance of Apoptosis Inducers
To contextualize the efficacy of this compound, this section compares its performance against other well-established apoptosis-inducing agents with distinct mechanisms of action.
Table 1: In Vitro Efficacy of this compound and Other PU.1 Inhibitors in AML Cells
| Compound | Target | Cell Line | IC50 (Cell Viability) | Fold Increase in Apoptosis (Annexin V+) | Reference |
| This compound | PU.1 | Murine PU.1 URE-/- AML | 7.1 µM | 3.5 | [1] |
| DB1976 | PU.1 | Murine PU.1 URE-/- AML | Not explicitly stated | ~2.5 | [2] |
| DB2115 | PU.1 | Murine PU.1 URE-/- AML | Not explicitly stated | ~2.0 | [2] |
Table 2: Mechanistic Comparison of this compound with Standard Apoptosis Inducers
| Compound | Primary Mechanism of Action | Key Molecular Targets | Cell Cycle Specificity |
| This compound | Transcription Factor Inhibition | PU.1 | G0/G1 phase accumulation observed before apoptosis[3] |
| Doxorubicin | DNA Intercalation and Topoisomerase II Inhibition | DNA, Topoisomerase II | S and G2 phases[4] |
| Staurosporine | Broad-spectrum Protein Kinase Inhibition | Protein Kinases (e.g., PKC) | G2/M arrest in some cell types |
| Etoposide | Topoisomerase II Inhibition | Topoisomerase II | S and G2 phases[4] |
| Venetoclax | BCL-2 Inhibition | BCL-2 | Not cell cycle specific |
Visualizing the Molecular Pathways
To elucidate the complex signaling networks involved in this compound-induced apoptosis, the following diagrams, generated using the DOT language, provide a clear visual representation.
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound inhibits PU.1, altering gene expression to promote apoptosis.
Experimental Workflow for Validating Apoptosis
Caption: A typical workflow for assessing this compound-induced apoptosis.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed protocols for the key experiments cited in this guide.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Cell Preparation: Culture cells to the desired density and treat with this compound or control compounds for the indicated time.
-
Harvesting: Gently harvest cells, including any floating cells in the supernatant, and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Caspase Activity Assay
This assay quantifies the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.
-
Principle: The assay utilizes a synthetic peptide substrate that is specifically cleaved by the active caspase, releasing a fluorescent or colorimetric molecule. The signal intensity is directly proportional to the caspase activity.
-
Protocol:
-
Cell Lysis: After treatment, lyse the cells using the provided lysis buffer.
-
Assay Reaction: Add the cell lysate to a microplate well containing the caspase substrate and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence or absorbance using a microplate reader.
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against proteins of interest (e.g., cleaved PARP, Bcl-2 family members, cleaved caspases).
-
Protocol:
-
Protein Extraction: Prepare whole-cell lysates from treated and control cells.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Cell Cycle Analysis by PI Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in various cell cycle phases.
-
Protocol:
-
Cell Fixation: Harvest and fix the cells in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
-
Conclusion
This compound represents a targeted therapeutic strategy for AML by inducing apoptosis through the inhibition of the master regulator PU.1. The experimental data and protocols provided in this guide offer a robust framework for researchers to validate and further explore the anti-cancer properties of this compound and similar compounds. The comparative analysis highlights the unique mechanism of this compound, distinguishing it from conventional chemotherapeutic agents and other targeted therapies. The visualization of the signaling pathway and experimental workflows aims to provide clarity and facilitate further investigation into this promising area of cancer research.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down-regulation of c-myc and bcl-2 gene expression in PU.1-induced apoptosis in murine erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Unveiling the Therapeutic Potential of DB2313: A Comparative Analysis in Diverse Cancer Models
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals the promising efficacy of DB2313, a novel small-molecule inhibitor of the transcription factor PU.1, across various cancer models. This guide provides a detailed comparison of this compound's performance against standard-of-care treatments in melanoma, breast cancer, and acute myeloid leukemia (AML), supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound has demonstrated significant anti-tumor activity by modulating the tumor microenvironment and inducing cancer cell death. Its unique mechanism of action, centered on the inhibition of the PU.1 transcription factor, offers a new therapeutic avenue for cancers where this pathway is dysregulated.
Comparative Efficacy of this compound
| Cancer Model | Treatment | Dosage and Administration | Primary Efficacy Endpoint | Observed Efficacy | Citation |
| B16-OVA Melanoma | This compound | 17 mg/kg, intraperitoneal injection, every two days | Tumor Growth Inhibition | ~75% reduction in tumor growth. | [1] |
| Anti-PD-1 Antibody | 100 µ g/dose , intraperitoneal injection | Tumor Growth Inhibition | Significant tumor growth inhibition compared to control. | [2] | |
| 4T1 Breast Cancer | This compound | 17 mg/kg, intraperitoneal injection, every two days | Tumor Growth Inhibition | ~50% reduction in tumor growth. | [1] |
| Doxorubicin | 5 mg/kg, intravenous injection, on days 1, 7, and 14 | Tumor Size and Weight Reduction | Significant decrease in tumor size and weight. | [3] | |
| Doxorubicin | 4 mg/kg or 8 mg/kg, intravenous injection, once per week | Tumor Growth and Metastasis Reduction | Enhanced reduction in tumor growth and lung metastasis when combined with a TGFβ inhibitor. | [4] | |
| Acute Myeloid Leukemia (AML) (PU.1lo model) | This compound | 17 mg/kg, intraperitoneal injection, three times per week for 3 weeks | Decreased Leukemia Progression and Increased Survival | Decreased tumor burden and resulted in increased survival. | [5][6] |
| Acute Myeloid Leukemia (AML) (Xenograft model) | Cytarabine + Doxorubicin | Cytarabine: 50 mg/kg (days 1-5), Doxorubicin: 1.5 mg/kg (days 1-3) | Reduced Disease Burden and Increased Survival | Demonstrated reduced disease burden and increased survival. | [7] |
Mechanism of Action: The PU.1 Connection
This compound functions as a potent inhibitor of the transcription factor PU.1.[3] In solid tumors like melanoma and breast cancer, this inhibition reprograms tumor-associated macrophages (TAMs) and boosts the production of the chemokine CXCL9.[1] This leads to the recruitment of cytotoxic T lymphocytes and natural killer (NK) cells into the tumor, mediated by the CXCL9-CXCR3 axis, ultimately resulting in tumor suppression.[8][9][10] In acute myeloid leukemia, where PU.1 levels are often low, further inhibition by this compound induces apoptosis and hinders leukemia progression.[5][6]
Experimental Protocols
In Vivo Efficacy Studies in Solid Tumors (Melanoma and Breast Cancer)
Animal Models:
-
Melanoma: C57BL/6 mice are subcutaneously inoculated with B16-OVA melanoma cells.
-
Breast Cancer: BALB/c mice are orthotopically inoculated with 4T1 mammary carcinoma cells into the mammary fat pad.[11]
Treatment Protocol:
-
Once tumors reach a palpable size (approximately 50-60 mm³), mice are treated with this compound.
-
This compound Administration: 17 mg/kg administered via intraperitoneal injection every two days.[1]
-
Control Group: A vehicle control (e.g., sterile water) is administered following the same schedule.[5]
-
Standard of Care (for comparison):
Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, tumors can be excised and weighed.
-
Immunohistochemistry and flow cytometry can be performed on tumor tissue to analyze immune cell infiltration and biomarker expression.
In Vivo Efficacy Studies in Acute Myeloid Leukemia (AML)
Animal Model:
-
Immunodeficient mice (e.g., NSG mice) are transplanted with human AML cells, particularly those with low PU.1 expression (PU.1lo).[5][6]
Treatment Protocol:
-
This compound Administration: 17 mg/kg administered via intraperitoneal injection three times per week for three weeks.[3]
-
Control Group: A vehicle control is administered following the same schedule.
-
Standard of Care (for comparison): A standard chemotherapy regimen for AML in mouse models includes a combination of Cytarabine (e.g., 50 mg/kg for 5 days) and Doxorubicin (e.g., 1.5 mg/kg for 3 days).[7]
Efficacy Assessment:
-
Leukemic burden is monitored by measuring the percentage of human AML cells in the bone marrow and peripheral blood via flow cytometry.
-
Overall survival of the treated mice is recorded.
-
Spleen and liver weights can be measured at the end of the study as indicators of leukemia infiltration.
Visualizing the Path to Efficacy
To better understand the experimental approach and the underlying biological mechanisms of this compound, the following diagrams are provided.
Caption: Workflow for evaluating this compound efficacy in different cancer models.
Caption: this compound mechanism of action in the tumor microenvironment.
References
- 1. B16 melanoma control by anti-PD-L1 requires CD8+ T cells and NK cells: application of anti-PD-L1 Abs and Trp2 peptide vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved Therapeutic Efficacy of Doxorubicin Chemotherapy With Cannabidiol in 4T1 Mice Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocytogen.com [biocytogen.com]
- 9. Prevention of Metastasis in a 4T1 Murine Breast Cancer Model by Doxorubicin Carried by Folate Conjugated pH Sensitive Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4T1 Syngeneic Breast Tumor Mouse Model I Preclinical CRO [explicyte.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for DB2313
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential safety and logistical information for the proper disposal of DB2313, a potent transcription factor PU.1 inhibitor used in cancer research. Adherence to these procedures is critical for protecting personnel and the environment.
This compound is a bioactive small molecule that has shown efficacy in inducing apoptosis in acute myeloid leukemia (AML) cells.[1][2][3] As with any potent research compound, understanding its properties is the first step toward safe handling and disposal.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C42H41FN8O2 |
| Molecular Weight | 708.83 g/mol [1][3] |
| CAS Number | 2170606-74-1[1] |
| Appearance | Powder |
| Storage (Powder) | -20°C for up to 3 years[1] |
| Storage (In solvent) | -80°C for up to 1 year[1] |
| Solubility | Soluble in DMSO[1][3] |
Operational Handling and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a bioactive, heterocyclic compound necessitates cautious handling in a laboratory setting.
Personal Protective Equipment (PPE):
-
Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.
-
Use a fume hood when handling the powdered form or preparing stock solutions to avoid inhalation.
Handling:
-
Avoid generating dust when working with the powdered form.
-
Prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
This compound is intended for research purposes only and should not be used for human consumption.[1]
Step-by-Step Disposal Procedures
The disposal of this compound and its associated waste must comply with all local, state, and federal regulations for hazardous chemical waste.[4][5] The following procedures provide a general guideline for its safe disposal.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused powder, contaminated personal protective equipment (gloves, etc.), and weighing papers, in a dedicated, clearly labeled hazardous waste container.[6]
-
The container should be made of a compatible material, be sealable, and stored in a designated satellite accumulation area within the laboratory.[7]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as unused stock solutions or experimental media, in a separate, leak-proof, and clearly labeled hazardous waste container.[4][6]
-
Do not mix this compound waste with other incompatible chemical waste streams.[7]
-
It is recommended to use secondary containment for liquid waste containers to prevent spills.[5]
-
-
Sharps Waste:
2. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic," "Bioactive").[7]
3. Storage:
-
Store hazardous waste containers in a well-ventilated, designated area away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.[4]
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][5]
-
Do not dispose of this compound down the drain or in the regular trash.[4][5]
Experimental Protocol Reference
This compound has been utilized in studies investigating its role as a PU.1 inhibitor in leukemia. A common experimental application involves treating AML cells with this compound to observe its effects on cell proliferation and apoptosis. For detailed methodologies on such experiments, researchers can refer to published studies, such as the work by Antony-Debré et al. in the Journal of Clinical Investigation.[2]
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound | Apoptosis | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. slu.edu [slu.edu]
- 6. Laboratory waste disposal • Chemistry • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Chemical Waste – EHS [ehs.mit.edu]
Personal protective equipment for handling DB2313
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the potent transcription factor PU.1 inhibitor, DB2313. Given that this compound induces apoptosis and exhibits anti-cancer properties, it is imperative to handle this compound with the utmost care, treating it as a potentially hazardous substance.[1][2] The following procedures are based on general best practices for handling chemical compounds in a laboratory setting and should be supplemented by a thorough, institution-specific risk assessment prior to commencing any work.
Chemical and Physical Properties
A clear understanding of this compound's properties is fundamental to its safe handling and use in experiments.
| Property | Value | Source |
| CAS Number | 2170606-74-1 | MedchemExpress |
| Molecular Formula | C42H41FN8O2 | Selleck Chemicals |
| Molecular Weight | 708.83 g/mol | Selleck Chemicals |
| Appearance | Powder | Selleck Chemicals |
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and ensure laboratory safety.
| Condition | Duration | Source |
| Powder at -20°C | 3 years | Selleck Chemicals, TargetMol |
| In solvent at -80°C | 1 year | Selleck Chemicals, TargetMol |
| Stock solution at -80°C | 6 months | MedchemExpress |
| Stock solution at -20°C | 1 month | MedchemExpress |
Personal Protective Equipment (PPE)
Due to its cytotoxic potential, a comprehensive PPE protocol is mandatory when handling this compound. The following table outlines the recommended PPE.
| Body Part | Required PPE | Rationale |
| Hands | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact with the potentially hazardous compound. |
| Eyes | ANSI Z87.1-compliant safety glasses with side shields or a face shield. | Protects eyes from splashes and airborne particles. |
| Body | A fully buttoned lab coat, preferably a disposable gown designed for handling hazardous drugs. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator may be necessary when handling the powder outside of a certified chemical fume hood. | Prevents inhalation of the powdered compound. |
| Feet | Closed-toe shoes. | Protects feet from spills. |
Safe Handling Workflow
The following diagram outlines the standard operational procedure for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
